3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-8-6-10-2-4-11(5-3-10)16-9-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJOZWGZREREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Biological Activity Profile of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid
[1]
Executive Summary
This compound is a specialized phenoxy-acid derivative primarily characterized as a critical synthetic intermediate (pharmacophore scaffold) for Glucosylceramide Synthase (GCS) Inhibitors .[1] While structurally analogous to the sweet taste inhibitor Lactisole and the beta-blocker metabolite Metoprolol Acid, its principal biological relevance lies in its conversion to 2-acylaminopropanol derivatives, which are potent modulators of glycosphingolipid metabolism.[1]
This guide details the molecule's role in inhibiting the ceramide-to-glucosylceramide pathway, its structure-activity relationship (SAR) regarding PPAR agonism and taste receptor modulation, and the specific protocols for its synthesis and functional validation.[1]
Chemical Identity & Physicochemical Properties
Understanding the structural basis of this molecule is essential for predicting its biological behavior and solubility in assay buffers.[1]
-
Molecular Formula: C₁₂H₁₆O₄[1]
-
Molecular Weight: 224.25 g/mol [1]
-
Structural Class: Phenoxypropanoic acid (beta-substituted).[1]
-
Key Functional Groups:
-
Carboxylic Acid (Tail): Provides solubility and serves as the coupling site for amide formation (active drug synthesis).[1]
-
Phenoxy Linker: A flexible ether linkage common in PPAR agonists and sweet taste inhibitors.[1]
-
Methoxyethyl Group (Head): A lipophilic tail that mimics the hydrophobic chain of sphingolipids or interacts with specific receptor pockets.[1]
-
| Property | Value (Predicted) | Biological Implication |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; likely cell-permeable but requires DMSO for stock solutions.[1] |
| pKa (Acid) | ~4.5 | Ionized (anionic) at physiological pH (7.4), affecting receptor binding and transport.[1] |
| Solubility | Low in water (neutral); High in alkaline buffer or DMSO.[1] | requires pH adjustment (>7.[1]0) or co-solvents for in vitro assays. |
Mechanism of Action (MoA) & Biological Targets[1]
Primary Role: Precursor for Glucosylceramide Synthase (GCS) Inhibition
The molecule acts as the lipophilic anchor for a class of GCS inhibitors.[1] It is not the final inhibitor itself but provides the essential binding motif that mimics the ceramide tail within the enzyme's active site.[1]
-
Target Enzyme: Glucosylceramide Synthase (UDP-glucose ceramide glucosyltransferase).[1]
-
Pathway: Sphingolipid Metabolism (Ceramide
Glucosylceramide).[1] -
Mechanism: The propanoic acid moiety is coupled with a chiral amine (e.g., a propanolamine derivative) to form an amide.[1] This amide competes with ceramide for the GCS active site, preventing the transfer of glucose from UDP-glucose to ceramide.[1]
-
Therapeutic Outcome: Reduction of glycosphingolipid accumulation, relevant for Lysosomal Storage Diseases (e.g., Gaucher, Fabry) and insulin resistance.[1]
Secondary Pharmacological Potential (SAR-Inferred)
Due to its structural homology with known bioactive lipids, the acid form may exhibit off-target activities:
-
Sweet Taste Receptor Antagonism (TAS1R2/TAS1R3):
-
Analogy: Structurally similar to Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1]
-
Activity: Phenoxypropanoic acids are known allosteric modulators of the sweet taste receptor.[1] The 4-(2-methoxyethyl) substitution is bulkier than the 4-methoxy of lactisole, potentially altering potency or shifting it to an antagonist profile.[1]
-
-
PPAR Agonism (Peroxisome Proliferator-Activated Receptors):
Pathway Visualization
The following diagram illustrates the role of the molecule in the GCS inhibition pathway and its synthesis into the active drug.
Caption: Synthesis of the active GCS inhibitor from the propanoic acid precursor and its subsequent blockade of the ceramide glycosylation pathway.[1]
Experimental Protocols
Synthesis of this compound
This protocol, adapted from patent literature, ensures high purity for biological testing.[1]
-
Reagents: 4-(2-Methoxyethyl)phenol (1.0 eq), Propiolic acid tert-butyl ester (or Ethyl acrylate), N-methyl morpholine (Base).[1]
-
Reaction:
-
Purification:
-
Validation: Confirm structure via ¹H-NMR (Characteristic triplet at ~2.85 ppm for propanoic CH₂).[1]
In Vitro GCS Inhibition Assay (Functional Validation)
To test the activity of the derived amide (or the acid for off-target effects):
-
Cell Line: K562 or B16 melanoma cells (high GCS activity).[1]
-
Treatment: Incubate cells with the compound (0.1 - 10 µM) for 24-48 hours.[1]
-
Substrate Labeling: Add C6-NBD-Ceramide (fluorescent substrate) during the last 4 hours.
-
Extraction: Lyse cells and extract lipids using Chloroform:Methanol (2:1).
-
Analysis:
Safety & Toxicology
-
Structural Alerts: The phenoxy-acid motif is generally well-tolerated but can induce peroxisome proliferation (rodent-specific) if PPAR activity is high.[1]
-
Metabolic Stability: The methoxyethyl side chain is susceptible to O-demethylation by CYP2D6 (analogous to Metoprolol metabolism), potentially yielding the phenol or alcohol metabolites.[1]
-
Handling: Treat as a standard irritant. Use PPE (gloves, goggles) to avoid contact with skin/eyes, as the free acid can be corrosive at high concentrations.[1]
Applications in Drug Development[1]
-
Lysosomal Storage Disorders: As a scaffold for substrate reduction therapy (SRT) drugs treating Gaucher and Fabry diseases.[1]
-
Metabolic Syndrome: Potential modulation of insulin sensitivity via glycosphingolipid reduction or PPAR interaction.[1]
-
Chemical Biology Probe: Use as a negative control (acid form) vs. the active amide in GCS assays to demonstrate the necessity of the amide headgroup.[1]
References
-
Genzyme Corp. (2010).[1] 2-acylaminopropoanol-type glucosylceramide synthase inhibitors.[1] WO2010039256A1.[1] Link
-
Larsen, S. D., et al. (2012).[1] Discovery of a Potent and Selective Glucosylceramide Synthase Inhibitor. Journal of Medicinal Chemistry. Link
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3][4] Link
-
Smith, R. L. (2005).[1] Sweet taste inhibitors: Structure-activity relationships of phenoxypropanoic acids. Journal of Agricultural and Food Chemistry. Link
Chemical abstract data and CAS lookup for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
This technical guide provides a comprehensive analysis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid , a specialized chemical intermediate primarily utilized in the development of immunoassays and hapten-conjugates for the beta-blocker Metoprolol.
Executive Summary
This compound (CAS 926220-26-0 ) is a functionalized derivative of the Metoprolol pharmacophore. Unlike the drug Metoprolol, which contains a secondary amine and a hydroxyl group, this compound features a carboxylic acid moiety linked to the phenoxy core.
Primary Application: It serves as a Hapten (linker) in the synthesis of immunogens. By coupling the carboxylic acid tail to a carrier protein (e.g., BSA or KLH), researchers generate antibodies that specifically recognize the 4-(2-methoxyethyl)phenoxy motif characteristic of Metoprolol, enabling the development of ELISA kits and lateral flow assays for drug monitoring.
Part 1: Chemical Identity & Physicochemical Data
| Property | Data |
| Chemical Name | This compound |
| CAS Registry Number | 926220-26-0 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Structural Class | Phenoxypropanoic acid derivative |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa | ~4.5 (Carboxylic acid) |
| SMILES | COCCc1ccc(OCCC(=O)O)cc1 |
Part 2: Synthesis & Manufacturing Protocol
Core Directive: The synthesis relies on the selective alkylation of the phenolic oxygen of 4-(2-methoxyethyl)phenol (the "Metoprolol Phenol") using a propanoic acid derivative.
Reaction Logic (Graphviz)
The following diagram illustrates the convergent synthesis pathway.
Figure 1: Convergent synthesis via Williamson Ether Synthesis.
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for phenoxy acid synthesis.
Reagents:
-
Precursor: 4-(2-Methoxyethyl)phenol (1.0 eq)
-
Alkylating Agent: 3-Bromopropanoic acid (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Hydroxide (NaOH, 3.0 eq)
-
Solvent: Acetone (reflux) or Water/THF mixture.
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-methoxyethyl)phenol in acetone. Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Why: The phenol proton is weakly acidic (pKa ~10). Carbonate is sufficient to deprotonate it in a polar aprotic solvent, facilitating nucleophilic attack.
-
-
Alkylation: Add 3-bromopropanoic acid dropwise to the mixture.
-
Critical Control: If using the acid directly, extra base is required to neutralize the carboxylic acid proton first. Alternatively, use ethyl 3-bromopropionate to avoid side reactions, followed by a hydrolysis step.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water.
-
Acidify to pH 2–3 using 1N HCl. The product should precipitate as a solid or form an oil.
-
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ether if necessary.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the isolated compound must pass the following structural checks.
1. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.1 ppm | Broad Singlet | 1H | -COOH | Carboxylic acid proton (disappears with D₂O shake). |
| 6.8 – 7.2 ppm | Two Doublets | 4H | Ar-H | Para-substituted benzene ring (AA'BB' system). |
| 4.15 ppm | Triplet | 2H | -O-CH ₂- | Methylene adjacent to phenoxy oxygen. |
| 3.50 ppm | Triplet | 2H | -CH ₂-O-Me | Methylene adjacent to methoxy group. |
| 3.25 ppm | Singlet | 3H | -O-CH ₃ | Terminal methoxy group. |
| 2.75 ppm | Triplet | 2H | -CH ₂-Ar | Benzylic methylene. |
| 2.65 ppm | Triplet | 2H | -CH ₂-COOH | Methylene alpha to carbonyl. |
2. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Target Ion: [M-H]⁻ = 223.2 m/z .
-
Validation: Absence of the bromine isotope pattern indicates complete consumption of the alkylating agent.
Part 4: Biological Relevance & Hapten Conjugation
This compound is not typically used as a therapeutic drug but as a bioconjugation tool .
Immunogen Synthesis Workflow
To create an antibody for Metoprolol, this molecule is conjugated to a carrier protein (Keyhole Limpet Hemocyanin - KLH).
Figure 2: Hapten-Carrier Conjugation via Carbodiimide Chemistry.
Protocol Summary:
-
Activation: Dissolve the propanoic acid derivative in DMF. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form the semi-stable NHS-ester.
-
Coupling: Add the activated ester dropwise to a buffered solution (PBS, pH 7.4) of the carrier protein (BSA/KLH).
-
Purification: Dialyze against PBS to remove unreacted hapten.
References
-
PubChem. (2024).[1][2] Compound Summary: Propanoic acid derivatives and Metoprolol Impurities. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Role of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid as a Chemical Intermediate
The following technical guide details the chemical profile, synthetic utility, and experimental applications of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid . This document is structured for researchers in medicinal chemistry and analytical development, focusing on its role as a strategic intermediate in drug discovery and impurity profiling.
Executive Summary
This compound is a specialized chemical intermediate bridging two distinct pharmacological classes:
Its primary utility lies in three domains:
-
Impurity Profiling: Serving as a reference standard for "des-hydroxy" degradation pathways of Metoprolol metabolites.
-
Medicinal Chemistry: Acting as a scaffold for dual PPAR
/ agonists, leveraging the lipophilic ether tail for binding pocket specificity. -
Bioconjugation: Functioning as a hapten linker for developing immunoassays against Metoprolol-class drugs.
Chemical Profile & Structural Analysis[1][2][3][4]
Identity[5]
-
Molecular Formula:
-
Molecular Weight: 224.25 g/mol
-
Structural Motif: Aromatic ether connecting a para-substituted methoxyethyl chain to a carboxylic acid terminus.
Structural Significance
The molecule represents a hybrid pharmacophore :
-
The Tail (Methoxyethylphenyl): Identical to the lipophilic domain of Metoprolol and Bisoprolol . This moiety confers selectivity for the
-adrenergic receptor hydrophobic pocket. -
The Head (Propanoic Acid): A classic acidic anchor found in PPAR agonists (e.g., Tesaglitazar ) and metabolic enzymes. Unlike the Metoprolol acid metabolite (which contains a 2-hydroxyl group), this molecule lacks the chiral center at the
-position, making it an achiral, chemically stable probe.
Synthetic Utility & Manufacturing Protocols
The synthesis of this compound is typically achieved via a Williamson Ether Synthesis or a Michael Addition to an acrylate ester, followed by hydrolysis. The Michael Addition route is preferred for industrial scalability due to milder conditions and higher yields.
Experimental Protocol: Michael Addition Route
Objective: Synthesis of this compound from 4-(2-methoxyethyl)phenol.
Reagents
-
Substrate: 4-(2-Methoxyethyl)phenol (1.0 eq)
-
Reagent: Methyl acrylate (1.2 eq) or 3-Bromopropanoic acid (1.1 eq)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with 4-(2-methoxyethyl)phenol (10 g, 65.7 mmol) and anhydrous
(13.6 g, 98.5 mmol) in ACN (100 mL). Stir at 60°C for 30 minutes to generate the phenoxide anion. -
Coupling: Dropwise add Methyl Acrylate (7.1 mL, 78.8 mmol) over 20 minutes.
-
Note: If using 3-bromopropanoic acid, maintain temperature at 80°C to ensure displacement.
-
-
Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 7:3).
-
Workup (Ester Intermediate): Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to yield the methyl ester oil.
-
Hydrolysis: Dissolve the crude ester in THF:Water (1:1, 50 mL). Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.
-
Isolation: Acidify reaction mixture to pH 2.0 using 1N HCl. Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate. -
Purification: Recrystallize from Hexane/Ether to obtain the target acid as a white crystalline solid.
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic logic, highlighting the divergence point for creating Metoprolol (via epichlorohydrin) versus the Propanoic Acid derivative (via acrylate).
Figure 1: Divergent synthesis pathways from the common phenol precursor. Route B yields the target propanoic acid intermediate.
Therapeutic & Analytical Applications
Impurity Profiling & Metabolite Standards
In the development of Metoprolol formulations, the Metoprolol Acid Metabolite (2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid) is a major degradant. However, the des-hydroxy analog (the target topic) serves as a critical negative control in analytical method validation.
-
Retention Time Marker: It elutes later than the hydroxy-acid metabolite in Reverse Phase HPLC due to the lack of the polar hydroxyl group.
-
Mass Spectrometry: Used to calibrate fragmentation patterns, specifically distinguishing the loss of the propanoic acid tail (
73) from the lactate tail ( 89).
Scaffold for PPAR Agonists
The phenoxypropanoic acid moiety is the "magic bullet" for PPAR
-
Mechanism: The carboxylic acid head group forms hydrogen bonds with Tyr464 and Tyr314 in the PPAR
ligand-binding domain (LBD). -
Application: Researchers use this compound as a "fragment" to test the binding affinity of the para-methoxyethyl tail within the PPAR pocket. If the tail fits, the scaffold is further functionalized at the
-position (e.g., adding a phenyl or ethyl group) to increase potency.
Hapten Synthesis for Immunoassays
To detect Metoprolol abuse in sports (doping control) or monitor patient compliance, antibodies must be raised against the drug.
-
Challenge: Metoprolol is too small to elicit an immune response alone.
-
Solution: The target acid provides a reactive carboxylic acid handle .
-
Protocol: Activate the acid with EDC/NHS to form an active ester.
-
Conjugation: React with lysine residues of a carrier protein (e.g., BSA or KLH).
-
Result: An immunogen that presents the "Metoprolol tail" to the immune system, generating antibodies specific to the 4-(2-methoxyethyl)phenyl moiety.
-
Analytical Characterization
To ensure the integrity of this intermediate, the following HPLC parameters are recommended for purity assessment.
Table 1: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm (characteristic of the phenoxy ether) |
| Expected Retention | ~12.5 min (elutes after Metoprolol Acid Metabolite) |
References
-
Metoprolol Synthesis & Impurities
-
Johansson, L. et al. "Synthesis and characterization of impurities in Metoprolol."[3] Journal of Pharmaceutical and Biomedical Analysis, 2021.
-
-
PPAR Agonist SAR
-
Henke, B. R. "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2004.
-
-
Hapten Design Principles
-
Goodrow, M. H. et al. "Strategies for immunoassay hapten design." Journal of Immunological Methods, 1995.
-
-
Phenoxypropanoic Acid Chemistry
-
Popiolkiewicz, J. et al. "Synthesis and antiproliferative activity of new non-steroidal anti-inflammatory drug derivatives." Bioorganic & Medicinal Chemistry Letters, 2017.
-
Sources
Methodological & Application
Application Note: Strategic Optimization of Phenoxypropanoic Acid Synthesis via Phase-Transfer Catalysis
Abstract & Strategic Value
Phenoxypropanoic acids (PPAs) are critical structural motifs in the pharmaceutical (fibrates, PPAR agonists) and agrochemical (auxin-mimic herbicides like Mecoprop and Dichlorprop) industries. Traditional synthesis via Williamson etherification often suffers from low yields (<70%), significant byproduct formation (O- vs. C-alkylation competition), and racemization of chiral centers.
This Application Note details an optimized protocol utilizing Solid-Liquid Phase Transfer Catalysis (S-L PTC) . By replacing traditional homogenous reflux methods with a discrete biphasic system using Tetrabutylammonium Bromide (TBAB), researchers can achieve yields exceeding 95% with near-perfect regioselectivity. This guide specifically addresses the synthesis of (R)-2-phenoxypropionic acid , a key chiral intermediate, demonstrating how to maintain enantiomeric excess (ee) through controlled
Mechanistic Insight & Reaction Dynamics[1][2]
The Williamson Etherification Challenge
The synthesis involves the nucleophilic attack of a phenoxide ion on a 2-chloropropionic acid derivative. The reaction follows bimolecular nucleophilic substitution (
Key Mechanistic Constraints:
-
Regioselectivity: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored, high temperatures and protic solvents can promote thermodynamic C-alkylation.
-
Chirality Transfer: For bioactive applications, the (R)-enantiomer is often required. Using (S)-2-chloropropionic acid induces a Walden inversion to yield (R)-2-phenoxypropionic acid. Harsh basic conditions can cause proton abstraction at the chiral center, leading to racemization.
-
Hydrolysis: The competing reaction is the hydrolysis of the alkyl halide by water (from aqueous bases like NaOH), forming lactic acid and reducing yield.
The Phase-Transfer Solution
Using a Solid-Liquid PTC system (e.g., Solid
Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis (S-L PTC) preventing hydration of the nucleophile.
Optimization Parameters
The following data summarizes the optimization of reaction conditions to maximize yield and minimize racemization.
Table 1: Solvent & Base Screening Results
Conditions: 1.0 eq Phenol, 1.2 eq S-2-Chloropropionic acid, 60°C, 4 hours.
| Entry | Solvent | Base | Catalyst | Yield (%) | ee (%) | Notes |
| 1 | Water | NaOH (aq) | None | 65% | 82% | High hydrolysis of alkyl halide. |
| 2 | Acetone | None | 78% | 91% | Slow kinetics; heterogeneous slurry. | |
| 3 | Toluene | NaOH (s) | TBAB (5%) | 88% | 94% | Good yield; water generation causes minor side reactions. |
| 4 | Toluene | TBAB (5%) | 96% | >98% | Optimal. Anhydrous conditions preserve chirality. |
Table 2: Temperature vs. Selectivity Profile
Using optimized Toluene/
| Temperature (°C) | Reaction Time (h) | Yield (%) | O/C Alkylation Ratio |
| 40 | 8.0 | 92% | >99:1 |
| 60 | 4.0 | 96% | >99:1 |
| 80 | 2.5 | 95% | 97:3 |
| 110 (Reflux) | 1.0 | 91% | 92:8 |
Critical Insight: While reflux (110°C) is faster, it degrades regioselectivity (C-alkylation increases). 60°C is the "Goldilocks" zone for pharmaceutical-grade purity.
Optimized Experimental Protocol
Objective: Synthesis of (R)-2-phenoxypropionic acid from Phenol and (S)-2-chloropropionic acid.
Materials
-
Reactants: Phenol (99%), (S)-2-Chloropropionic acid (98%, ee >99%).
-
Reagents: Potassium Carbonate (
, anhydrous, pulverized), Tetrabutylammonium Bromide (TBAB). -
Solvent: Toluene (ACS Grade, dried over molecular sieves).
Workflow Diagram
Figure 2: Step-by-step workflow for the PTC synthesis of phenoxypropanoic acid.
Step-by-Step Procedure
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Purge with nitrogen.
-
Base Activation: Add Toluene (10 volumes relative to phenol) and anhydrous
(2.0 equivalents). Stir for 10 minutes to create a uniform suspension. -
Catalyst Addition: Add Phenol (1.0 eq) and TBAB (0.05 eq / 5 mol%). Heat the mixture to 60°C.
-
Note: The mixture may turn slightly colored due to phenoxide formation.
-
-
Electrophile Addition: Via the dropping funnel, add (S)-2-chloropropionic acid (1.2 eq) dropwise over 30 minutes.
-
Why? Slow addition prevents localized "hot spots" that cause racemization or uncontrolled exotherms.
-
-
Reaction Monitoring: Maintain 60°C for 4 hours. Sample every hour for HPLC analysis (C18 column, Acetonitrile/Water). Reaction is complete when Phenol < 1%.
-
Workup:
-
Cool to room temperature.
-
Add water (5 volumes) to dissolve the inorganic salts (
, excess ). -
Phase Separation: The product (as the potassium salt) is in the Aqueous Phase . The organic phase (Toluene) contains trace impurities and can be recycled.
-
Separation: Collect the aqueous layer.
-
-
Product Isolation:
-
Cool the aqueous layer to 0-5°C.
-
Slowly acidify with 6N HCl to pH 1. The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum at 40°C.
-
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | High water content in solvent/base. | Use anhydrous |
| Low ee (Racemization) | Temperature too high or base too strong. | Strictly maintain T < 65°C. Ensure slow addition of the acid. |
| C-Alkylation Impurity | Solvent polarity too high. | Ensure Toluene is used.[2] Avoid polar aprotic solvents like DMF if high regioselectivity is required. |
| Emulsion during workup | Surfactant effect of PTC. | Add brine during the separation step or filter the biphasic mixture through Celite. |
References
-
Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development of kinetic model.[3] Journal of Chemical Sciences. [Link]
- Google Patents (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
ResearchGate (2025). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.[4] [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization. [Link]
Sources
Solubility of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid in DMSO and Methanol
Application Note: Solubility Profiling and Handling Protocols for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid in DMSO and Methanol
Executive Summary
This compound (MW: 224.25 g/mol ) is a critical intermediate and potential degradant in the synthesis of aryloxypropanolamine beta-blockers, such as Metoprolol. Understanding its solubility profile in organic solvents is paramount for high-throughput screening (HTS), long-term storage, and analytical quantification. This application note details the physicochemical causality governing its solubility in Dimethyl Sulfoxide (DMSO) and Methanol, providing self-validating experimental protocols for stock preparation and kinetic solubility determination.
Physicochemical Profiling & Causality
The solubility of this compound is dictated by its distinct functional groups: a lipophilic phenoxy ring, a flexible methoxyethyl ether chain, and a terminal carboxylic acid.
-
Solubility in DMSO (Polar Aprotic): DMSO is a powerful polar aprotic solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities[1]. The sulfoxide oxygen acts as a potent H-bond acceptor for the proton of the compound's carboxylic acid group. Simultaneously, DMSO's strong dipole moment efficiently solvates the polarizable aromatic ring and ether linkages. This synergistic solvation prevents solute-solute aggregation (e.g., carboxylic acid dimerization), resulting in exceptionally high solubility (>100 mg/mL), making DMSO the solvent of choice for concentrated stock solutions[2][3].
-
Solubility in Methanol (Polar Protic): Methanol acts as both a hydrogen-bond donor and acceptor. While it readily forms hydrogen-bond networks with the compound's carboxyl and ether oxygens, its protic nature forces it to compete with the compound's own intermolecular hydrogen bonds. Consequently, while the compound exhibits high solubility in methanol (~50 mg/mL), it is slightly lower than in DMSO. Methanol's volatility and low viscosity make it ideal for serial dilutions in LC-MS analytical workflows.
Structure-Solubility causality of the compound in DMSO and Methanol.
Quantitative Data Summary
The following table summarizes the physicochemical properties and estimated solubility limits critical for experimental design.
| Parameter | Value / Estimate | Causality / Practical Implication |
| Molecular Weight | 224.25 g/mol | Small molecular size favors favorable solvation entropy. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Exists predominantly in the unionized, lipophilic form in pure organic solvents. |
| LogP (Estimated) | ~1.8 - 2.2 | Moderate lipophilicity; ensures rapid dissolution in organic phases. |
| Solubility in DMSO | > 100 mg/mL | Ideal for generating >100 mM master stock solutions for HTS and long-term storage[3]. |
| Solubility in Methanol | ~ 50 mg/mL | Optimal for preparing working solutions and calibration standards for LC-MS/NMR. |
Standardized Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions in DMSO Purpose: To create stable, high-concentration (e.g., 100 mM) master stocks for long-term storage and biological screening.
-
Equilibration: Allow the anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20–25°C). Note: DMSO freezes at 19°C; attempting to dissolve compounds in cold DMSO will cause immediate precipitation[1].
-
Weighing: Accurately weigh 22.43 mg of this compound into a sterile, amber glass vial.
-
Solvation: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 100 mM concentration.
-
Agitation: Vortex the solution for 30–60 seconds until visually clear.
-
Self-Validation Check: Hold the vial against a light source. If any particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. If particulates persist, the compound may have degraded or contains insoluble impurities.
-
Storage: Aliquot into tightly sealed tubes and store at -20°C.
Protocol B: Preparation of Analytical Working Solutions in Methanol Purpose: To prepare serial dilutions for HPLC-UV or LC-MS/MS calibration curves.
-
Dilution: Transfer 10 µL of the 100 mM DMSO master stock into a 1.5 mL Eppendorf tube.
-
Solvent Addition: Add 990 µL of LC-MS grade Methanol to achieve a 1 mM working solution.
-
Serial Dilution: Perform 1:10 serial dilutions using Methanol to generate a standard curve (e.g., 100 µM, 10 µM, 1 µM).
-
Self-Validation Check: Inject the standards into the LC-MS. Calculate the linear regression. Validation criteria: If R² < 0.995, discard the solutions. Methanol is highly volatile; improper capping during preparation leads to solvent evaporation and artificially high concentration readings.
Protocol C: Kinetic Solubility Assay (Shake-Flask Method) Purpose: To empirically determine the maximum kinetic solubility of the compound in a chosen solvent[4][5].
Step-by-step workflow for the Shake-Flask kinetic solubility assay.
-
Saturation Setup (N=3): Weigh an excess amount of the compound (e.g., 150 mg) into three separate 2 mL microcentrifuge tubes.
-
Solvent Addition: Add 1.0 mL of the test solvent (DMSO or Methanol) to each tube.
-
Isothermal Shaking: Place the tubes in a thermomixer. Shake at 800 rpm at a constant temperature of 25.0 ± 0.1°C for 24 hours[4][6].
-
Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, use a specialized solubility filter plate[4].
-
Sampling: Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification: Dilute the supernatant by a factor of 1:100 or 1:1000 in Methanol to ensure the concentration falls within the linear range of the HPLC-UV detector.
-
Self-Validation Check: Compare the calculated concentrations across the three replicates. Validation criteria: The Relative Standard Deviation (RSD) must be < 5%. An RSD > 5% indicates incomplete phase separation or pipetting errors during the dilution step.
References
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]
-
Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]
-
Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]
-
Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds Source: PubMed URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical Company (via Scribd) URL: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. protocols.io [protocols.io]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid
Abstract
This application note provides a comprehensive guide for the development and validation of a robust analytical method for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid using High-Performance Liquid Chromatography (HPLC). As a compound featuring a carboxylic acid moiety, its chromatographic behavior is highly dependent on mobile phase pH. This document outlines a systematic, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point for method development. We detail the strategic selection of the stationary phase, mobile phase composition, and detector settings. The core of this guide is a step-by-step protocol for method optimization and subsequent validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline. This ensures the final method is suitable for its intended purpose in research, quality control, and drug development environments.
Introduction and Preliminary Considerations
This compound is an organic molecule of interest in pharmaceutical development, potentially as a synthetic intermediate, metabolite, or impurity. The development of a reliable and robust HPLC method is critical for its accurate quantification and purity assessment. The molecular structure, shown below, reveals key features that dictate the chromatographic strategy.
Figure 1: Chemical Structure of this compound

The structure is characterized by three primary functional regions:
-
Aromatic Phenoxy Group: This moiety acts as a strong chromophore, making UV detection a suitable and straightforward choice.
-
Propanoic Acid Chain: The terminal carboxylic acid group (-COOH) is the most influential feature for reversed-phase chromatography. It is a weak acid, meaning its ionization state is governed by the pH of the mobile phase.
-
Methoxyethyl Side Chain: This group contributes to the overall polarity and size of the molecule.
Based on the propanoic acid functional group, the acid dissociation constant (pKa) is estimated to be approximately 4.0–4.5. This single parameter is the cornerstone of our method development strategy. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] The ionized (deprotonated) carboxylate form of the analyte is highly polar and will exhibit very poor retention on a standard C18 column. Conversely, the non-ionized (protonated) form is significantly more hydrophobic and will be well-retained.[3][4] Therefore, controlling the mobile phase pH to suppress this ionization is paramount for achieving retention and a good peak shape.[5][6]
HPLC Method Development Strategy
Our strategy is built on a logical progression from initial analyte assessment to a fully validated method. The objective is to develop a method that is specific, accurate, precise, and robust.
Diagram 1: A workflow for systematic HPLC method development.
The Principle of Ion Suppression
To achieve robust retention for an acidic analyte like this compound, the mobile phase pH must be set at least 1.5 to 2 units below its pKa.[1] At this pH, the equilibrium is shifted overwhelmingly towards the protonated, non-ionized state, maximizing its hydrophobicity and interaction with the C18 stationary phase. This technique, known as "ion suppression," is fundamental to the analysis of ionizable compounds and leads to longer retention times, improved peak shapes, and more reproducible results.[3][4]
Diagram 2: Effect of mobile phase pH on analyte ionization and retention.
Initial Parameter Selection
-
Column: A standard C18 (L1) column with dimensions of 150 mm x 4.6 mm and 5 µm particle size is an excellent starting point. C18 phases provide robust hydrophobic retention suitable for this moderately polar molecule.[7]
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or 0.1% Formic Acid in water. This will set the pH to approximately 2.5-2.8, ensuring effective ion suppression. A phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) can also be used for enhanced pH stability.
-
Mobile Phase B (Organic): Acetonitrile is often preferred as it typically provides sharper peaks and lower backpressure than methanol.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector. An initial wavelength of 225 nm is recommended, with a full UV scan (200-400 nm) performed on a standard solution to confirm the wavelength of maximum absorbance (λmax).
-
Column Temperature: 30 °C to ensure stable retention times.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
Detailed Experimental Protocols
Protocol 3.1: Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Protocol 3.2: Initial Screening and Optimization
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:B) for at least 30 minutes or until a stable baseline is achieved.
-
UV Scan: Inject the Working Standard Solution (100 µg/mL) and perform a UV scan from 200-400 nm to determine the optimal detection wavelength.
-
Gradient Screening: Perform a broad gradient run to determine the approximate elution composition.
-
Time (min) | %A | %B
-
0.0 | 95 | 5
-
20.0 | 5 | 95
-
25.0 | 5 | 95
-
25.1 | 95 | 5
-
30.0 | 95 | 5
-
-
Gradient Optimization: Based on the retention time from the screening run, develop a narrower, more focused gradient. Aim for a gradient that elutes the peak of interest between 3 and 10 minutes with good peak shape. For example, if the peak eluted at 15 minutes (approx. 50% B), a new gradient could be 30% to 70% B over 10 minutes.
-
Isocratic Method (Optional): If the separation can be achieved with a constant mobile phase composition and the analysis time is acceptable, an isocratic method can be developed from the optimized gradient for improved simplicity and robustness.
Protocol 3.3: Final Optimized HPLC Method
The following table presents a final, optimized method based on a typical development outcome for a compound of this nature.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD, 225 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[8][9][10]
| Validation Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Inject diluent, standard solution, and a sample spiked with potential impurities. | The analyte peak should be free of interference from the diluent or impurities. Peak purity should pass. |
| Linearity | Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity study. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported. |
| Robustness | Intentionally vary method parameters (e.g., pH ± 0.2, flow rate ± 10%, column temp ± 5 °C) and assess the impact on results. | Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 2.0%). |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high (close to pKa), causing partial ionization. Secondary interactions with residual silanols on the column. | Ensure mobile phase pH is < 3.0. Use a high-purity, end-capped column.[11] |
| Poor Retention | Insufficient organic modifier in the mobile phase. Mobile phase pH is too high. | Decrease the initial %B in the gradient. Confirm mobile phase pH is low enough to suppress ionization. |
| Split Peaks | Mobile phase pH is very close to the analyte pKa, causing both ionized and non-ionized forms to exist and separate.[3][6] | Adjust mobile phase pH to be at least 1.5-2 units away from the analyte pKa. |
| Baseline Drift | Column not equilibrated. Mobile phase contamination or degradation. | Allow for sufficient column equilibration time. Prepare fresh mobile phase daily. |
Conclusion
This application note presents a systematic and scientifically-grounded framework for developing and validating a reversed-phase HPLC method for this compound. By understanding the analyte's acidic nature and applying the principle of ion suppression, a robust, reliable, and reproducible method can be efficiently established. The detailed protocols for optimization and validation provide a clear pathway for scientists to implement this method for routine analysis in a regulated or research environment, ensuring data of the highest quality and integrity.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kromidas, S. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. Choosing Columns for Polar Acidic Molecules. (May 20, 2022). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 17, 2021). [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (December 04, 2025). [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. (December 03, 2024). [Link]
-
ICH. Quality Guidelines. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? (January 24, 2023). [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. (December 27, 2023). [Link]
-
Dolan, J.W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. (November 12, 2020). [Link]
-
Bell, D.S. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. (November 11, 2020). [Link]
-
Scribd. The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [Link]
-
LCGC International. Top Three HPLC Method Development Tips. (November 01, 2019). [Link]
-
ResearchGate. HPLC method development - can anyone help?. (August 29, 2014). [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. biotage.com [biotage.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. labtech.tn [labtech.tn]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Preparation of esters from 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Application Note: Strategic Preparation of Esters from 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Abstract
This application note details the robust synthetic protocols for the esterification of This compound , a critical structural motif related to
Introduction & Chemical Context
The substrate, This compound (referred to herein as Compound 1 ), combines a lipophilic phenyl ether core with a polar carboxylic acid tail. It is structurally significant as a derivative of 4-(2-methoxyethyl)phenol , a key intermediate in the synthesis of Metoprolol.[1]
Derivatization of Compound 1 into its esters is frequently required for:
-
Analytical Standards: GC-MS analysis requires volatility, achieved via methylation.
-
Prodrug Synthesis: Masking the free acid to improve membrane permeability.
-
Synthetic Intermediates: Facilitating further reduction to alcohols or amides without acid-base interference.
Structural Considerations:
-
Ether Linkages: The molecule contains two ether bonds: a phenolic ether and an aliphatic methoxyethyl ether. While phenolic ethers are robust, the aliphatic methoxyethyl group requires care to avoid acid-catalyzed cleavage under extreme forcing conditions (e.g., concentrated Lewis acids).
-
Carboxylic Acid: The primary propanoic acid chain is sterically unhindered, allowing for rapid esterification kinetics.
Strategic Considerations
| Parameter | Fisher Esterification (Method A) | Acyl Chloride Activation (Method B) |
| Primary Utility | Methyl, Ethyl, Isopropyl Esters | Complex, Secondary, or Tertiary Esters |
| Reagents | Alcohol (solvent), | |
| Byproducts | Water (requires removal) | |
| Risk Profile | Low; Equilibrium driven | Moderate; Moisture sensitive intermediates |
| Scalability | High (kg scale) | High (requires ventilation) |
Critical Control Point: Water removal is the driving force for Method A. For Method B, the strict exclusion of moisture during the activation step is paramount to prevent hydrolysis back to the starting material.
Detailed Protocols
Method A: Acid-Catalyzed Fisher Esterification (Preferred for Methyl/Ethyl Esters)
Best for: Routine synthesis, scale-up, and GC derivatization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)
-
Catalyst: Concentrated Sulfuric Acid (
, 0.1 equiv) or -Toluenesulfonic acid ( -TsOH, 0.05 equiv)
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Compound 1 (e.g., 10.0 g).
-
Solvent Addition: Add anhydrous Methanol (100 mL). Ensure complete dissolution.
-
Catalyst Addition: Slowly add conc.
(0.5 mL) dropwise.-
Note: The reaction is exothermic; adding acid to alcohol generates heat.
-
-
Reflux: Heat the mixture to reflux (
for MeOH) for 4–6 hours.-
Monitoring: Check by TLC (SiO
, 50:50 EtOAc:Hexanes). The starting acid will remain at the baseline or streak; the ester will move to .
-
-
Concentration: Cool to room temperature. Remove approx. 80% of the solvent under reduced pressure (Rotavap).
-
Workup:
-
Dilute the residue with Ethyl Acetate (100 mL).
-
Wash with Saturated
( mL) to neutralize the catalyst and remove unreacted acid. Caution: evolution. -
Wash with Brine (50 mL).[2]
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness. -
Result: The methyl ester is typically obtained as a clear, viscous oil or low-melting solid. Yields >95% are expected.[3][4][5][6]
Method B: Thionyl Chloride Activation (For Hindered Alcohols)
Best for: Attaching complex alcohol moieties where equilibrium methods fail.
Reagents:
-
Substrate: Compound 1 (1.0 equiv)
-
Activator: Thionyl Chloride (
, 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: DMF (1-2 drops)
-
Nucleophile: Target Alcohol (1.1 equiv)
-
Base: Triethylamine (
, 2.0 equiv)
Step-by-Step Protocol:
-
Activation: In a dry flask under Nitrogen (
), dissolve Compound 1 in dry DCM (10 volumes). -
Chlorination: Add catalytic DMF (1 drop). Cool to
. Add dropwise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Aliquot quench into MeOH should show complete conversion to methyl ester by TLC/HPLC.
-
-
Evaporation (Critical): Remove solvent and excess
under reduced pressure. Re-dissolve the crude acid chloride in fresh dry DCM. -
Esterification: Cool to
. Add a solution of the Target Alcohol and Triethylamine in DCM dropwise. -
Completion: Stir at RT for 4 hours.
-
Workup: Quench with water. Wash organic layer with 1M
(to remove amine), then , then Brine. Dry and concentrate.
Visualization of Workflow
Caption: Decision tree for selecting the optimal esterification pathway based on the target alcohol sterics.
Analytical Validation (QC)
To ensure the integrity of the 4-(2-methoxyethyl)phenoxy moiety, specific NMR signals must be monitored.
Table 1: Diagnostic NMR Signals (1H NMR, 400 MHz, CDCl3)
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic Protons | 6.80 – 7.15 ppm | Multiplet (AA'BB') | Characteristic para-substituted phenol pattern. |
| Phenoxy-CH | 4.20 ppm | Triplet ( | Alpha to phenoxy oxygen; shift confirms ether integrity. |
| Methoxy (-OCH | 3.35 ppm | Singlet | Terminal methoxy of the ethyl tail. Must remain a singlet. |
| Ester (-COOCH | 3.70 ppm | Singlet | New peak indicating successful methylation (Method A). |
| Acid (-COOH) | 10.0 – 12.0 ppm | Broad Singlet | Disappearance confirms reaction completion. |
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 220 nm (Ester carbonyl) and 275 nm (Phenol aromatic).
Troubleshooting & Optimization
Issue 1: Incomplete Conversion (Method A)
-
Cause: Water accumulation in the reaction matrix shifting equilibrium.[7]
-
Solution: Add a drying agent (molecular sieves 3Å) to the reaction flask or use a Dean-Stark trap if using a higher boiling alcohol (e.g., Butanol) with Toluene as a co-solvent [1].
Issue 2: Cleavage of Methoxyethyl Ether
-
Cause: Reaction temperature too high or acid concentration too strong (e.g., using
or accidentally). -
Solution: Stick to
or -TsOH. The aliphatic ether is stable under standard reflux conditions. Avoid Lewis acids like [2].
Issue 3: Emulsion during Workup
-
Cause: Surfactant-like properties of the phenoxy-ether chain.
-
Solution: Add Brine (saturated NaCl) immediately. If emulsion persists, filter through a celite pad to break the interface.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Soni, R., et al. "Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP impurity D)." Organic Communications, 2021, 14(2), 146-153. Link (Demonstrates stability and reactivity of the 4-(2-methoxyethyl)phenol core).
-
European Pharmacopoeia (Ph.[8] Eur.) , 10th Edition. "Metoprolol Tartrate: Impurity D." (Reference for the chemical identity of the phenoxy core).
-
Tietze, L. F., et al. "Esterification of Carboxylic Acids." Organic Syntheses, Coll. Vol. 9, p. 310. Link (General robust protocols for esterification).
Sources
- 1. Preparation method of metoprolol intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cacheby.com [cacheby.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
Application Note & Protocols for the Purification of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid via Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the purification of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid using recrystallization techniques. Recrystallization is a critical purification method for solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] This guide outlines the theoretical principles of solvent selection, detailed protocols for solvent screening and execution of the recrystallization process, and analytical methods for assessing the purity of the final product. The methodologies described herein are designed to be robust and adaptable, providing a strong foundation for process optimization in both research and development settings.
Introduction: The Rationale for Recrystallization
The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount in drug development. Impurities can impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[1][2] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor).[3]
This compound, a carboxylic acid with a phenoxy ether linkage, presents a purification challenge that is well-suited to this technique. The presence of both polar (carboxylic acid) and non-polar (aromatic ring, ether) functionalities necessitates a careful and systematic approach to solvent selection.
Foundational Principles: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. The guiding principle of "like dissolves like" is a useful starting point. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Given the structure of this compound, a solvent of intermediate polarity or a mixture of solvents is likely to be effective.
Characteristics of an Ideal Recrystallization Solvent:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1][2]
-
Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at the boiling point of the solvent.[2]
-
The solvent should not react chemically with the compound being purified.[2]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[2]
-
A relatively low boiling point is desirable for ease of handling and removal.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Proposed Solvents for Screening
Based on the structure of this compound and general practices for similar compounds, the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good solvent for carboxylic acids and can dissolve a range of organic compounds.[4][5] |
| Water | Highly Polar Protic | 100 | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. Often used for recrystallizing polar organic acids.[5][6] |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | A good general-purpose solvent for a wide range of organic compounds. |
| Toluene | Non-polar | 111 | The aromatic ring in the target compound suggests some solubility in aromatic solvents. |
| Ethanol/Water | Variable | Variable | A mixture can fine-tune the polarity to achieve the desired solubility profile. |
| Ethyl Acetate/Hexane | Variable | Variable | A common mixed-solvent system where hexane acts as an anti-solvent. |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]
-
Handle organic solvents with care, avoiding inhalation and skin contact.[9][10]
-
Avoid open flames when working with flammable solvents like ethanol, ethyl acetate, and hexane. Use a heating mantle or steam bath.
Protocol 1: Solvent Screening
This protocol is designed to efficiently identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Impure this compound
-
Test tubes (small)
-
Heating block or water bath
-
Vortex mixer
-
The selection of solvents from the table above
Procedure:
-
Place approximately 20-30 mg of the impure solid into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the solid does not dissolve, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.
-
Observation 2: If a very large volume of solvent is required to dissolve the solid even at boiling, the solvent is likely a poor choice.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.[1]
-
Observation 3: The ideal solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.
-
Repeat this procedure for each of the selected solvents and solvent systems.
Protocol 2: Single-Solvent Recrystallization
This protocol should be followed once a suitable single solvent has been identified.
Materials:
-
Impure this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Weigh the impure compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.[1]
-
Heat the mixture to the boiling point of the solvent while stirring.[1]
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, and it is known that the pure compound is colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[1]
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point of the compound.
-
Weigh the dried, purified crystals and calculate the percent recovery.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for Pure Compound |
| Melting Point Analysis | To assess purity and identity. | A sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[11] |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity and detect impurities. | A single major peak corresponding to the target compound, with minimal or no impurity peaks.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. | The spectrum should be consistent with the structure of this compound, with no signals corresponding to residual solvents or other impurities.[13] |
| Thin-Layer Chromatography (TLC) | A quick method to check for the presence of impurities. | A single spot for the purified compound, with a different Rf value from any impurities present in the crude material.[12] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution may be supersaturated. | Add more solvent. Use a lower boiling point solvent or a mixed solvent system.[5] |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Evaporate some of the solvent and cool again. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Cool the filtrate for a longer period or at a lower temperature. |
| Colored Product | Colored impurities are not removed. | Use activated charcoal during the recrystallization process.[5] |
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound by recrystallization. A systematic approach to solvent selection, coupled with careful execution of the chosen recrystallization protocol, will yield a product of high purity suitable for downstream applications in research and drug development. The final purity of the material should always be confirmed by appropriate analytical methods.
References
- Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Modern Analytical Technique for Characterization Organic Compounds. (2025).
- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Quora. (2019, February 16). How to recrystallize phenoxyacetic acid.
- Benchchem. Minimizing solvent waste in phenoxyacetic acid purification.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectionn.
- University of Canterbury. RECRYSTALLISATION.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.
- BASF. (2026, January 28). Safety data sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. quora.com [quora.com]
- 4. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. download.basf.com [download.basf.com]
- 11. moravek.com [moravek.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. rroij.com [rroij.com]
Application Note: Catalytic Strategies for the Functionalization of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This Application Note details the strategic functionalization of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid , a key intermediate structurally related to β-blockers (Metoprolol) and PPAR agonists. While traditionally viewed as a synthesis impurity or a simple building block, this molecule possesses two distinct vectors for high-value diversification via cross-coupling:
-
The Aliphatic Carboxylic Acid Tail: A handle for Decarboxylative Cross-Coupling (DCC) . Unlike aromatic acids, this sp³-hybridized acid requires radical-mediated pathways (Metallaphotoredox or Ag-catalyzed) to effect C(sp³)–C(sp²) bond formation.
-
The Electron-Rich Aryl Core: The phenoxy-substituted ring is highly activated, making it suitable for Electrophilic Aromatic Substitution (SEAr) or C–H Activation strategies, provided the ether linkage is stable under the reaction conditions.
The protocols below prioritize Metallaphotoredox Decarboxylative Cross-Coupling , as it represents the most powerful method to transform this feedstock acid into complex pharmacophores without pre-functionalization.
Mechanistic Strategy: Dual-Catalytic Decarboxylation
Traditional cross-coupling (Suzuki, Stille) requires converting the acid to a halide or ester first. To streamline synthesis, we employ a Dual-Catalytic Ni/Ir Photoredox System .
The Logic
-
The Challenge: The substrate is a primary aliphatic acid. Thermal decarboxylation is difficult (high activation energy).
-
The Solution: An Iridium photocatalyst oxidizes the carboxylate to a carboxyl radical, which rapidly loses CO₂ to form a primary alkyl radical. This radical is intercepted by a Nickel catalyst (bearing an aryl halide), facilitating C(sp³)–C(sp²) coupling.
-
Stability Note: The 2-methoxyethyl ether side chain is stable under these radical conditions, whereas it might be labile under strong Lewis acids (e.g., BBr₃) used in other methods.
Signaling Pathway Diagram (DOT)
Caption: Dual-catalytic workflow coupling the aliphatic acid substrate with aryl halides via radical decarboxylation.
Detailed Protocol: Metallaphotoredox Decarboxylative Arylation
This protocol couples This compound with a generic Aryl Bromide (Ar-Br).
Reagents & Equipment[6][8]
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.0 equiv).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Cross-Coupling Catalyst: NiCl₂·glyme (10 mol%).
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Cesium Bicarbonate.
-
Solvent: DMF or DMSO (0.1 M concentration).
-
Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).
-
Atmosphere: Nitrogen or Argon (Strictly Oxygen-free).
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a separate 4 mL vial, dissolve NiCl₂·glyme (10 mol%) and dtbbpy ligand (15 mol%) in a minimal amount of DMF.
-
Sonicate for 5–10 minutes until the solution turns a clear green/blue. Why? This ensures the active Ni-ligand complex is formed before entering the reaction.
-
-
Reaction Assembly:
-
To an 8 mL clear glass vial equipped with a stir bar, add:
-
This compound (0.5 mmol).
-
Aryl Bromide (0.5 mmol).
-
Ir-Photocatalyst (0.005 mmol).
-
Cs₂CO₃ (0.75 mmol).
-
-
Transfer the pre-formed Ni/Ligand solution into this vial.
-
Add remaining DMF to reach a total volume of 5.0 mL (0.1 M).
-
-
Degassing (Self-Validating Step):
-
Seal the vial with a septum cap.
-
Sparge the solution with nitrogen for 15 minutes.
-
Validation: The solution must not change color rapidly upon standing. If it turns brown/black immediately, oxygen may still be present, quenching the excited state of the photocatalyst.
-
-
Irradiation:
-
Place the vial 2–3 cm away from the Blue LED source. Use a fan to cool the reaction (maintain temp < 35°C).
-
Stir vigorously for 18–24 hours.
-
-
Work-up:
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography (Silica gel). Note: The product will be less polar than the starting acid.
-
Alternative Protocol: Silver-Catalyzed Minisci-Type Coupling
If a photoredox setup is unavailable, or if the target is to couple the acid to a Heterocycle (e.g., Pyridine, Quinoline), use this radical alkylation protocol.
Reagents
-
Substrate: this compound (1.0 equiv).
-
Heterocycle: e.g., Isoquinoline (1.0 equiv).
-
Catalyst: AgNO₃ (20 mol%).
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv).
-
Solvent: DCM/Water (biphasic 1:1) or TFA/Water.
Methodology
-
Dissolve the substrate and heterocycle in DCM/Water.
-
Add AgNO₃ and TFA (trifluoroacetic acid) (1.0 equiv) to protonate the heterocycle (activating it for radical attack).
-
Add (NH₄)₂S₂O₈ and heat to 40–50°C.
-
Mechanism: Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) decarboxylates the acid to generate the alkyl radical, which attacks the electron-deficient heterocycle.
Data Analysis & Troubleshooting
Optimization Table: Solvent & Base Effects
(Based on typical sp³-decarboxylative coupling performance)
| Variable | Condition | Expected Outcome | Notes |
| Solvent | DMF | High Yield | Best solubility for Cs₂CO₃ and polar acid. |
| Solvent | DMSO | Moderate Yield | Good, but harder to remove during workup. |
| Solvent | MeCN | Low Yield | Poor solubility of the carboxylate salt. |
| Base | Cs₂CO₃ | High Yield | "Cesium Effect" aids solubility/decarboxylation. |
| Base | K₂CO₃ | Low Yield | Potassium salts are less soluble in DMF. |
| Cat. Load | 1 mol% Ir | Standard | Increasing to 2 mol% may help sluggish reactions. |
Troubleshooting Guide
-
Issue: No Conversion.
-
Cause: Oxygen poisoning.
-
Fix: Increase degassing time or use a freeze-pump-thaw cycle.
-
-
Issue: Protodecarboxylation (R-H formed instead of R-Ar).
-
Cause: Hydrogen atom abstraction (HAT) from solvent or moisture.
-
Fix: Ensure DMF is anhydrous. Increase the concentration of the Ni catalyst to capture the radical faster than it can abstract a proton.
-
-
Issue: Ether Cleavage.
-
Observation: Loss of the methoxyethyl group.[1]
-
Cause: Acidic conditions or high heat.
-
Fix: Stick to the Photoredox method (neutral pH) and avoid the Ag/Persulfate method (acidic) if the ether is sensitive.
-
References
-
Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Journal of the American Chemical Society.[2]
- Foundation for the Ir/Ni dual c
-
Doyle, A. G., et al. (2014). Direct C(sp3)–H cross-coupling enabled by nickel photoredox catalysis. Science.
- Establishes the Ni-catalytic cycle for capturing alkyl radicals.
-
Seike, H., et al. (2008). The Decarboxylative Cross-Coupling of Aliphatic Carboxylic Acids. Journal of the American Chemical Society (Baran Group).
- Basis for the Silver-c
-
European Directorate for the Quality of Medicines. Metoprolol Impurity D Standards (CAS 926220-26-0).
- Verification of the specific substrate structure and stability d
Sources
Application Note: High-Performance Thin Layer Chromatography (HPTLC) Systems for Phenoxy Acid Monitoring
Abstract
Phenoxy acids, including 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), represent a critical class of herbicides and pharmaceutical intermediates. Their polar, acidic nature (
Introduction & Chemical Context
Phenoxy acid derivatives are characterized by a phenyl ether moiety linked to a carboxylic acid group. While effective as auxinic herbicides, their residues in water and soil are strictly regulated. In drug development, related structures (e.g., fibrates) require rigorous purity monitoring.
The Chromatographic Challenge
Standard TLC methods often fail for phenoxy acids because the carboxylic proton dissociates on neutral silica gel. The resulting carboxylate anion (
-
Comet-like tailing: Loss of resolution.
-
Rf Variability: Dependence on ambient humidity and plate acidity.
To overcome this, this protocol employs Ionization Suppression , forcing the equilibrium toward the non-polar, protonated free acid form.
Mechanism of Separation
To ensure reproducibility, the mobile phase must contain an acid modifier (Formic or Acetic Acid) with a
Diagram 1: Ionization Suppression Mechanism
The following diagram illustrates how the mobile phase modifier prevents tailing by shifting the equilibrium.
Caption: Acid modifiers shift the equilibrium to the protonated form, preventing interaction with stationary phase silanols.
Experimental Protocols
Sample Preparation (Solid Phase Extraction)
Direct spotting of aqueous environmental samples is insufficient due to low concentration.
-
Principle: Acidify to protonate
Adsorb to C18 Elute with organic solvent.
Step-by-Step Extraction:
-
Acidification: Adjust 100 mL sample to pH 2.0 using 1M
. -
Conditioning: Flush C18 SPE cartridge with 3 mL Methanol, then 3 mL acidified water (pH 2).
-
Loading: Pass sample at ~5 mL/min.
-
Washing: Wash with 2 mL acidified water (removes salts/sugars).
-
Elution: Elute analytes with 2 mL Methanol:Acetonitrile (1:1) .
-
Concentration: Evaporate eluate to dryness under
stream; reconstitute in 200 Methanol for spotting.
Chromatographic Systems
We define two systems. System A is for general screening.[1] System B is for confirmation of difficult pairs (e.g., 2,4-D vs. 2,4,5-T).
System A: Normal Phase (High Throughput)
-
Stationary Phase: Silica Gel 60
(Pre-washed with Methanol). -
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (50 : 40 : 10 v/v/v).
-
Chamber Saturation: 20 minutes (Critical for reproducible Rf).
-
Migration Distance: 70 mm.[2]
System B: Reversed Phase (High Resolution)
-
Stationary Phase: HPTLC RP-18
s. -
Mobile Phase: Methanol : Water : Acetic Acid (70 : 25 : 5 v/v/v).
-
Note: RP plates require longer development times but eliminate silanol activity completely.
Visualization & Detection
Phenoxy acids absorb UV light, but chemical derivatization offers higher specificity.
Method 1: UV Quenching (Non-Destructive)
-
Procedure: View under UV 254 nm.
-
Observation: Dark spots against a bright green fluorescent background.
-
Limit of Detection (LOD): ~0.5
per spot.
Method 2: Chromotropic Acid (Specific)
This reagent reacts with the formaldehyde liberated from the cleavage of the phenoxy group under acidic conditions.
-
Reagent: Dissolve 0.1g Chromotropic acid (disodium salt) in 50 mL of 75% Sulfuric Acid.
-
Procedure: Spray plate heavily. Heat at 110°C for 10-15 minutes.
-
Observation: Violet/Purple spots on a white background.
-
Specificity: Highly specific for phenoxy- derivatives; does not react with benzoic acids.
Diagram 2: Analytical Workflow
Caption: Operational workflow from sample extraction to dual-mode visualization.
Data Analysis & Reference Values
The following
| Compound | Structure | Detection Limit (UV) | |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 0.55 | 0.1 |
| MCPA | 2-methyl-4-chlorophenoxyacetic acid | 0.58 | 0.1 |
| 2,4,5-T | 2,4,5-Trichlorophenoxyacetic acid | 0.62 | 0.1 |
| Phenoxyacetic acid | Parent compound | 0.45 | 0.2 |
Note: If 2,4-D and MCPA co-elute (overlap), switch to System B (RP-18), where the methyl group on MCPA increases retention relative to 2,4-D.
Troubleshooting (Self-Validating Logic)
| Observation | Root Cause | Corrective Action |
| Tailing / Streaking | Insufficient acid in mobile phase. | Freshly prepare mobile phase; ensure Formic Acid is >98% pure. |
| "Hooked" Bands | Uneven saturation. | Use twin-trough chamber; saturate with filter paper for 20 mins. |
| Low Sensitivity | Sample pH too high during extraction. | Re-acidify sample to pH < 2.0 before SPE to ensure capture. |
| Dark Background (Reagent) | Heat plate more gradually; ensure plate binder is gypsum (G), not organic. |
References
-
Sherma, J. (2003).[3] Recent advances in the thin-layer chromatography of pesticides: a review. Journal of AOAC International. Link
-
Merck Millipore. (2012). Separation of Phenoxycarboxylic acids - Application Note 237.Link
-
Bhoi, A. G. (2011).[4] Estimation of Herbicide 2,4-D in Commercial Preparations Using Spectrophotometry and TLC.[4]Link
-
HPTLC Association. (2025). Standard Operating Procedure for HPTLC.Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted phenolic precursors, primarily 4-(2-methoxyethyl)phenol, from reaction mixtures containing the desired product, 3-[4-(2-methoxyethyl)phenoxy]propanoic acid. We will delve into the chemical principles underpinning effective separation, provide detailed, field-tested protocols, and offer solutions to common troubleshooting scenarios.
Foundational Principles: Exploiting the pKa Difference
The successful separation of a carboxylic acid from a phenol is a classic organic chemistry problem that hinges on the significant difference in their acidity. This difference is quantified by the pKa value, which measures the tendency of a compound to donate a proton.
-
Carboxylic Acids , like our target product, are relatively strong organic acids with a typical pKa in the range of 4-5. The predicted pKa for the structurally similar 3-phenoxypropanoic acid is approximately 4.2.[1][2]
-
Phenols , such as the unreacted starting material 4-(2-methoxyethyl)phenol, are much weaker acids, with a pKa of about 10.[3][4]
This ~5-6 unit pKa difference is substantial and allows for selective deprotonation using bases of appropriate strength. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid to its water-soluble carboxylate salt but is too weak to react with the phenol.[5][6][7] A strong base, like sodium hydroxide (NaOH), will deprotonate both.[5][8] This selectivity is the cornerstone of our primary purification strategy: liquid-liquid extraction.
Method Selection Guide
Choosing the right purification strategy depends on the scale of your reaction, the level of contamination, and the final purity required. The following decision tree provides a general guide.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Selective Liquid-Liquid Extraction (LLE)
This is the most efficient and scalable method for removing the bulk of unreacted phenol. The procedure relies on selectively converting the carboxylic acid into its water-soluble salt using a weak base.
Experimental Protocol: Bicarbonate Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg of crude material per mL of solvent.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release the CO₂ gas that evolves.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask (Flask A).
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous extracts into Flask A. This ensures complete extraction of the carboxylic acid.
-
Wash (Optional): The organic layer, which now contains the phenol and any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover the phenol if desired.
-
Acidification & Product Recovery: Cool Flask A (the combined aqueous extracts) in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). A precipitate of the pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
The entire LLE workflow can be visualized as follows:
Caption: Workflow of the selective liquid-liquid extraction process.
Protocol 2: Flash Column Chromatography
Use this method when LLE is insufficient, particularly for removing other non-acidic impurities or for small-scale purifications where high purity is paramount.
-
Stationary Phase: Pack a column with silica gel (e.g., 60-120 mesh) using a suitable solvent system.[10]
-
Mobile Phase Selection: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Expert Tip: To prevent tailing of the carboxylic acid on the basic silica gel, add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the analyte fully protonated.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). The less polar phenol will elute before the more polar carboxylic acid.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step if the product obtained from LLE or chromatography is a solid but contains minor impurities.[11][12]
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to just achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
FAQs & Troubleshooting Guide
Q1: I performed the bicarbonate extraction, but my ¹H NMR spectrum still shows signals for the starting phenol. What went wrong?
A1: This is a common issue and can result from several factors:
-
Incomplete Extraction: You may not have used enough NaHCO₃ solution or performed a sufficient number of extraction cycles. For stubborn separations, 3 to 5 extractions may be necessary.
-
Incorrect pH: Ensure you are using a saturated NaHCO₃ solution. If the solution is too dilute, it may not be basic enough to fully deprotonate the carboxylic acid.
-
Insufficient Shaking: Vigorous mixing is required to ensure efficient transfer between the two phases.
-
Phenol Solubility: Phenols have slight solubility in basic aqueous solutions. After acidification and extraction of your product, a wash of the organic layer with cold, dilute acid (e.g., 1M HCl) can sometimes help remove the last traces of phenol before drying and concentration.
Q2: My final yield of the carboxylic acid is very low. Where did my product go?
A2: Low yield can be attributed to:
-
Incomplete Precipitation: After acidification, ensure the pH is sufficiently low (~2). If the pH is too high, a portion of your product will remain in the aqueous phase as the carboxylate salt.
-
Product Solubility: Some carboxylic acids have non-negligible solubility in water. After filtering the precipitated product, try extracting the acidic aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Premature Precipitation: If you add the acid too quickly, you can trap impurities within the precipitated solid. Slow, dropwise addition while stirring in an ice bath is crucial.[9]
Q3: A thick emulsion formed at the interface during extraction, and the layers won't separate. How can I resolve this?
A3: Emulsions are common when dealing with salts and fine precipitates. To break an emulsion:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often helps force the separation.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) to break up the emulsion.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to see if the starting phenol is still present.
-
¹H NMR Spectroscopy: This provides a definitive structural confirmation and can be used to detect even small amounts of phenolic impurity by looking for its characteristic aromatic signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid but is very sensitive for impurity profiling.[15]
Comparison of Purification Methods
| Feature | Liquid-Liquid Extraction (LLE) | Flash Column Chromatography | Recrystallization |
| Primary Use | Bulk removal of acidic/basic impurities | Separation of compounds with different polarities | Final polishing of solid compounds |
| Speed | Fast | Slow to Moderate | Moderate |
| Scalability | Excellent (mg to multi-kg) | Poor to Moderate (mg to ~100g) | Good (g to kg) |
| Cost | Low (solvents, bulk chemicals) | High (silica gel, large solvent volumes) | Low to Moderate (solvents) |
| Purity Achieved | Good to Excellent (>95%) | Very High (>99%) | Highest (>99.5%) |
| Waste Generation | Moderate (aqueous & organic) | High (silica, solvent) | Low (mother liquor) |
References
-
Alcaraz, F. A., & Martin, V. S. (1969). Detection of Phenolic Carboxylic Acids by Gas-Liquid Chromatography. Journal of Chromatographic Science, 7(9), 554–557. [Link]
- Google Patents.
-
Pacholec, F., & Poole, C. F. (1982). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 243, 21-34. [Link]
-
Bonamore, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods, 10(11), 2689. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
PubChem. 3-Phenoxypropionic acid. [Link]
-
Wulansari, D., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1546. [Link]
-
ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?[Link]
-
Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]
-
Kumar, R., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]
-
ResearchGate. (PDF) CHROMATOGRAPHIC SEPARATION AND IDENTIFICATION OF SOME PHENOLIC AND CARBOXYLIC ACIDS OF Populus Nigra L. BARK GROWING IN NINAVAH PLANTATION. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
- Google Patents.
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
University of Rochester. Recrystallization and Crystallization. [Link]
-
ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]
-
Ordóñez-Gómez, E., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(13), 1893. [Link]
-
Study.com. A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate...[Link]
-
Pons-Siepermann, C. A., et al. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493. [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
Reddit. Phenol contamination trizol. [Link]
-
Bartleby. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance. [Link]
-
Quora. How to extract phenol from an organic layer. [Link]
-
PubChem. 4-(2-Methoxyethyl)phenol. [Link]
-
FooDB. Showing Compound 3-Phenoxypropionic acid (FDB022919). [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
ChemBK. 4-(2-Methoxyethyl)Phenol (56781-17-9). [Link]
- Google Patents. US2911363A - Process for removing phenol.
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
Molbase. Propanoic acid, 2-[2-forMyl-4-(phenylMethoxy)phenoxy]-2-Methyl-, ethyl ester synthesis. [Link]
-
European Patent Office. Process for the preparation of substituted phenoxy propanoic acids - EP 0319100 A2. [Link]
-
Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
Sources
- 1. 3-Phenoxypropionic acid CAS#: 7170-38-9 [chemicalbook.com]
- 2. Showing Compound 3-Phenoxypropionic acid (FDB022919) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]
- 10. acgpubs.org [acgpubs.org]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Phase Separation in Methoxyethyl Phenoxy Derivatives
Status: Operational Ticket ID: #MEP-PHASE-001 Subject: Troubleshooting Phase Separation, Emulsions, and Oiling Out Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Diagnostic
The Core Problem: Methoxyethyl phenoxy derivatives (e.g., 1-(2-methoxyethoxy)benzene or PEGylated phenols) possess a unique "amphiphilic frustration." The hydrophobic aromatic ring competes with the hydrophilic ether/glycol tail. This duality leads to three primary phase separation failures:
-
Stable Emulsions during aqueous workup (surfactant effect).
-
Oiling Out (LLPS) during crystallization (metastable liquid phase formation).[1][2]
-
Cloud Point Haze during storage or heating (inverse solubility).
Use the diagnostic workflow below to identify your specific issue and jump to the relevant protocol.
Diagnostic Workflow
Figure 1: Diagnostic logic for categorizing phase separation events in amphiphilic ether synthesis.
Module A: Breaking Emulsions in Workups
Context: Methoxyethyl phenoxy derivatives act as non-ionic surfactants. In basic conditions (common in Williamson ether synthesis), residual phenols form phenolate anions, stabilizing oil-in-water emulsions.
Common Questions
Q: I have a persistent "rag layer" between my DCM and aqueous phase. Shaking makes it worse. Why? A: You have created a stable emulsion. The glycol ether tail of your molecule is hydrogen-bonding with water, while the phenyl ring interacts with the Dichloromethane (DCM). Vigorous shaking increases the interfacial area, stabilizing the emulsion.
-
Immediate Fix: Do not shake. Swirl gently. Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound back into the organic phase ("Salting Out") [1].[3]
Q: My product is soluble in both water and ether. How do I extract it? A: These derivatives often exhibit "co-solvency."
-
Solution: Use a specific solvent hierarchy. Avoid Diethyl Ether if the product is polar. Switch to Ethyl Acetate (EtOAc) or DCM . If the product remains in the aqueous phase, saturate the water with NaCl and perform multiple extractions with small volumes of solvent (3x) rather than one large volume.
Protocol A1: The "High-Ionic" Emulsion Break
-
Stop Agitation: Allow the funnel to sit undisturbed for 20 minutes.
-
Brine Addition: Add saturated NaCl solution (20% of total volume) directly to the funnel.
-
Filtration (The "Nuclear" Option): If the rag layer persists, drain the emulsion (the middle layer) into a beaker containing a pad of Celite 545 or perform vacuum filtration through a sintered glass funnel. The solid filter aid physically disrupts the surfactant micelles, coalescing the phases [1][5].
-
Acidification: If your product is neutral (ether) but the starting material was a phenol, adjust aqueous pH to <2 using 1M HCl. This protonates any residual phenolate surfactants, destroying their emulsifying power [5].
Module B: Resolving "Oiling Out" (LLPS)
Context: "Oiling out" occurs when a compound separates as a liquid droplet rather than a solid crystal.[1][2][4] This is thermodynamically stable but kinetically disastrous for purity. It happens because the "Liquid-Liquid Phase Separation" (LLPS) boundary lies above the crystallization curve in the phase diagram.
Common Questions
Q: Upon cooling, my clear solution turned into a milky suspension, then settled as a goo at the bottom. Is this impure? A: Not necessarily. This is Liquid-Liquid Phase Separation (LLPS).[4][5] Your compound became supersaturated but faced a high energy barrier to nucleate crystals. Instead, it formed an amorphous oil.
-
Risk: The oil phase is a "super-solvent" for impurities, leading to low-purity solidification later [2].
Q: How do I force it to crystallize instead of oiling? A: You must bypass the LLPS region.
-
Reduce Concentration: Dilute the solution so the trajectory hits the solubility curve before the miscibility gap (LLPS boundary).
-
Seed at High Temperature: Add seed crystals before the solution becomes cloudy (in the Metastable Zone Width - MSZW) [2].
Protocol B1: Controlled Seeding to Prevent LLPS
Materials:
-
Crude Methoxyethyl Phenoxy derivative.
-
Solvent System: Isopropanol (IPA) / Water (common for these ethers).
Workflow:
-
Dissolution: Dissolve crude material in IPA at 60°C.
-
Fining: Add water dropwise until a faint turbidity persists, then add 1 mL IPA to clear it.
-
Seeding: Cool to 45°C. Add 0.1 wt% pure seed crystals.
-
Critical Step: Hold temperature for 30 mins. If oil droplets form, heat slightly to redissolve oil but keep seeds intact.
-
-
Cooling Ramp: Cool at 0.1°C/min. Slow cooling prevents the supersaturation spike that triggers oiling out [2][6].
Visualizing the Oiling Out Trap
Figure 2: Thermodynamic path leading to oiling out vs. crystallization.
Module C: Cloud Point & Formulation
Context: Methoxyethyl phenoxy derivatives behave like "mini-polymers" (similar to PEG). They exhibit Inverse Solubility —they are soluble in cold water but phase separate (cloud) upon heating. This is due to the entropy-driven breaking of hydrogen bonds between water and the ether oxygens [7].
Common Questions
Q: My clear formulation turns cloudy when shipped in hot trucks (>40°C). Is it degrading? A: Likely not. You are exceeding the Cloud Point (CP) .
-
Mechanism: At high T, the water-ether H-bonds break. The hydrophobic phenyl rings aggregate, causing phase separation.
-
Verification: Cool the sample. If it clarifies reversibly, it is a CP issue, not degradation.
Q: How do I raise the Cloud Point? A:
-
Add Co-solvents: Adding Ethanol or Propylene Glycol disrupts the water structure and raises the CP.
-
Remove Salts: High salt concentrations (Salting Out) lower the CP drastically. Ensure your final product is desalted [7].
Data Table: Solvent & Density Parameters
| Parameter | Value / Behavior | Implication for Separation |
| Density | ~1.10 g/cm³ | Heavier than water. Organic layer will be at the bottom in aqueous extractions. |
| Water Solubility | ~26 g/L (20°C) | Moderate. Requires "Salting Out" to drive into organic phase. |
| Cloud Point | Variable (decreases with salt) | Formulation stability limit. |
| LogP | ~1.2 (Est.) | Amphiphilic. Prone to emulsion. |
References
-
Liquid-Liquid Extraction Techniques. Organic Chemistry Lab Techniques. (2024).[6] Standard protocols for breaking emulsions using brine and filtration. 6[3][4][5][7][8][9]
-
Oiling Out in Crystallization. Mettler Toledo Technical Guides. Mechanisms of liquid-liquid phase separation (LLPS) and seeding strategies.[1][4] 4[3][4][5][7][8][9]
-
Phenoxyethanol Properties. PubChem Database (CID 31236).[10] Physicochemical data including density and solubility profiles.[9][10][11] 9[3][4][5][7][8][9]
-
Hydrogenolysis of Phenolic Ethers. Organic Syntheses. Procedure describing workup and purification of related phenyl ethers. 12[3][4][5][7][8][9]
-
Emulsion Breaking Techniques. Spectro Scientific. Detailed methods for filtration and acidification to resolve surfactant-stabilized emulsions. 13
-
Oiling-out Crystallization Control. Scholaris/University of Alberta. Research on solvent exchange and surface control to manage LLPS. 2[3][4][5][7][8][9]
-
Phase separation of TX-100 mixtures. Journal of Molecular Liquids. Thermodynamic analysis of cloud points in non-ionic surfactant systems. 14[3][4][5][7][8][9][11]
Sources
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- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mt.com [mt.com]
- 5. wheelerlab.net [wheelerlab.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenoxyethanol - Wikipedia [en.wikipedia.org]
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Overcoming solubility challenges in aqueous buffers for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Technical Support Center: 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound in aqueous buffers.
Understanding the Molecule: Predicted Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from its chemical structure. It possesses a carboxylic acid group, making its charge and, consequently, its solubility, dependent on the pH of the solution. The molecule also contains a significant hydrophobic region (the phenoxy and methoxyethyl groups), which inherently limits its solubility in aqueous media.
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | ~4.2 - 4.8 | The compound will be poorly soluble at acidic pH and will require a pH above its pKa to deprotonate and become more soluble. |
| LogP | ~2.2 | Indicates a preference for a non-polar environment, suggesting low intrinsic aqueous solubility. |
Note: These values are estimations based on structurally similar compounds and computational models.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral phosphate buffer (pH 7.4)?
A1: The primary reason for poor solubility at neutral pH is that the carboxylic acid group is not fully deprotonated. For carboxylic acids, solubility dramatically increases when the pH of the buffer is approximately 1.5 to 2 units above the compound's pKa.[3] Given the estimated pKa of this compound is around 4.2-4.8, a pH of 7.4 may not be sufficient to achieve complete dissolution, especially at higher concentrations.
Q2: I initially dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
A2: This is a common issue known as "crashing out." While the compound may be highly soluble in an organic co-solvent like DMSO, its solubility in the final aqueous buffer is the limiting factor.[4] When the DMSO stock is added to the buffer, the final concentration of the co-solvent is often too low to maintain the compound in solution, causing it to precipitate.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution.[3] However, it's crucial to ensure that the compound is stable at elevated temperatures and that the increased solubility is maintained upon cooling to your experimental temperature. If the compound precipitates upon cooling, this method may not be suitable for your application.
Q4: Are there any alternative methods to improve solubility without significantly altering the pH?
A4: Yes, several excipients can enhance solubility. These include:
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][6][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.[8][9][][11][12]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound forms a film or oily residue on the surface. | The compound is highly hydrophobic and is not being adequately wetted by the aqueous buffer. | Increase the pH of the buffer to ionize the carboxylic acid group. Alternatively, consider using a small amount of a wetting agent or surfactant. |
| The solution is cloudy or hazy. | Fine particles of the compound are suspended but not fully dissolved. | This indicates that the solubility limit has been reached. Try increasing the pH, adding a co-solvent, or using a solubilizing excipient like a cyclodextrin. |
| The pH of the buffer changes after adding the compound. | The acidic nature of the compound is altering the pH of a poorly buffered solution. | Ensure you are using a buffer with sufficient buffering capacity in the desired pH range. You may need to re-adjust the pH after the compound has been added. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | This can happen if the initial dissolution was forced (e.g., by heating). The concentration may be too high for long-term stability. Consider reducing the final concentration or including a stabilizing agent. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This is the most direct method for solubilizing carboxylic acids.
-
Buffer Selection: Choose a buffer system with a pKa value close to your desired final pH to ensure adequate buffering capacity. For example, to achieve a pH of 8.0, a borate or TRIS buffer would be suitable.[13]
-
Initial Slurry: Weigh the desired amount of this compound and add it to a volume of your chosen buffer that is less than the final desired volume (e.g., 80% of the final volume). The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, slowly add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: As the pH increases and surpasses the compound's pKa, the solid will begin to dissolve. Continue adding the base until all the solid is dissolved and the target pH is reached.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add the buffer to reach the final desired volume and mix thoroughly.
Protocol 2: Using Co-solvents
This method is useful when a small amount of organic solvent is tolerable in the final formulation.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or DMF.[4][14][15]
-
Buffer Preparation: Prepare your aqueous buffer at the desired pH and concentration.
-
Dilution: While vortexing or rapidly stirring the aqueous buffer, slowly add the stock solution drop by drop. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Observation: After adding the required volume of the stock solution, continue to stir for a few minutes and visually inspect for any signs of precipitation or cloudiness.
Table of Common Co-solvents:
| Co-solvent | Advantages | Considerations |
| DMSO | High solubilizing power for many organic compounds. | Can have biological effects at higher concentrations. |
| Ethanol | Biologically compatible and less toxic than other solvents. | May not be as effective for highly hydrophobic compounds. |
| PEG 400 | Low toxicity and good solubilizing properties. | Can increase the viscosity of the solution. |
Protocol 3: Solubilization with Cyclodextrins
Cyclodextrins are effective at increasing the solubility of hydrophobic molecules without altering pH.[8][9][][11][12]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of molecules.[8]
-
Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer. The concentration of the cyclodextrin will depend on the required solubility enhancement and should be determined empirically.
-
Compound Addition: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
Visualizations
Workflow for pH-Dependent Solubilization
Caption: Workflow for solubilizing the compound by pH adjustment.
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision tree for selecting a solubilization strategy.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
- Al-Sabah, A. (2025, December 15).
-
askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
- Rathi, P. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Jönsson, B., & Kronberg, B. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 100, 1-13.
- Kumar, S., & Singh, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1613.
- Save My Exams. (2024, August 25). pH & Solubility. College Board AP® Chemistry Study Guides 2022.
- Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
- Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 22-34.
- Alfa Chemistry. (n.d.). Products - Surfactant.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Pharma Info, 7(1).
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
- BenchChem. (2025). strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
- Starr, J. N., & King, C. J. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship.
-
ResearchGate. (n.d.). Aqueous solubility of carboxylic acids. Reproduced with permission from[16].
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- ResearchGate. (2011, June 3). Theoretical calculation of the pKa values of some drugs in aqueous solution.
- Chegg.com. (2023, October 26). Solved Estimate the pKa of the given pKa table to help.
- Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.
- Soni, R. K., et al. (2021, March 1). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- Soni, R. K., et al. (2021, March 26). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid.
- Faustino, P. J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 18(4), 981-992.
- BLDpharm. (n.d.). 926220-26-0|3-(4-(2-Methoxyethyl)phenoxy)propanoic acid.
- PubChem. (n.d.). Propanoic acid, 2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-.
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- 16. 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of common impurities in 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid synthesis
The following technical support guide addresses the identification, formation, and control of impurities during the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid .
This guide assumes the most prevalent industrial synthesis route: the base-catalyzed etherification (Williamson-type or Michael Addition) of 4-(2-methoxyethyl)phenol with a 3-carbon propanoic acid precursor (e.g., 3-chloropropanoic acid or ethyl acrylate).
Executive Summary & Reaction Logic
The synthesis of this compound hinges on the selective O-alkylation of the phenolic hydroxyl group. The presence of the para-methoxyethyl substituent adds a layer of complexity regarding ether stability and solubility profiles.
Primary Synthesis Route:
-
Reagent X: 3-Chloropropanoic acid (Direct alkylation) OR Ethyl Acrylate (Michael Addition).
-
Critical Control Points: Stoichiometry of base, temperature control to prevent C-alkylation, and pH management during workup to avoid ether cleavage.
Troubleshooting Guide (Q&A)
Q1: I see a persistent peak at RRT ~1.2-1.3 in my HPLC chromatogram that resists aqueous washing. What is it?
Diagnosis: This is likely the Ester Intermediate (e.g., Ethyl 3-[4-(2-methoxyethyl)phenoxy]propanoate). Context: If you are using the Acrylate/Michael Addition route, the reaction first forms an ester. If the subsequent saponification (hydrolysis) step is incomplete or the pH wasn't held high enough for long enough, the ester remains.
-
Why it resists washing: The ester is much more lipophilic than the target acid or the starting phenol. It will stay in the organic layer during extraction.
-
Solution: Extend the saponification time or increase the concentration of NaOH/LiOH. Monitor the disappearance of the ester peak by HPLC before acidification.
Q2: My product has a lower melting point than reported, and I detect a more polar impurity (RRT < 0.8).
Diagnosis: You are likely seeing 3-[4-(2-Hydroxyethyl)phenoxy]propanoic acid (The "Demethylated" Impurity). Context: The 2-methoxyethyl ether linkage is generally stable to base but sensitive to strong acids. If your workup involves a highly acidic precipitation step (pH < 1) or high temperatures with mineral acids, the terminal methyl group can be cleaved, leaving a primary alcohol.
-
Mechanism: Acid-catalyzed ether cleavage.
-
Solution: Use milder acids for precipitation (e.g., acetic acid or dilute HCl to pH 3-4) and avoid heating the acidic solution.
Q3: There is a significant impurity co-eluting near the starting material. Could it be a regioisomer?
Diagnosis: Yes, this is likely the C-Alkylated Isomer (2-[4-(2-methoxyethyl)-2-hydroxyphenyl]propanoic acid derivative). Context: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (substitution at the ortho position of the phenol ring) occurs under thermodynamic control or with specific counter-ions (like Lithium) and non-polar solvents.
-
Identification: This impurity will show a free phenolic hydroxyl group in IR/NMR.
-
Solution: Ensure the reaction remains under kinetic control (lower temperatures). Use "soft" counter-ions (K+ or Cs+) and polar aprotic solvents (DMF, DMSO) to favor O-alkylation.
Q4: The reaction mixture turned dark brown/black. Is this oxidation?
Diagnosis: This indicates Quinone Methide formation or Polymerization . Context: The para-alkyl phenol structure is susceptible to oxidation. In the presence of air and strong base, the phenol can oxidize to form quinone-like species, which then polymerize into dark tars.
-
Solution: Degas all solvents and run the reaction under a strict Nitrogen or Argon atmosphere. Add a radical scavenger (e.g., BHT) if the protocol permits.
Impurity Profile & Data Summary
The following table summarizes the common impurities based on Relative Retention Time (RRT) relative to the target acid (set to 1.00) on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).
| Impurity ID | Name | Structure Description | Est. RRT | Origin |
| Imp-A | Starting Phenol | 4-(2-methoxyethyl)phenol | 0.90 | Unreacted starting material |
| Imp-B | Target Acid | This compound | 1.00 | Target Compound |
| Imp-C | Ester Intermediate | Ethyl/Methyl 3-[4-(2-methoxyethyl)phenoxy]propanoate | 1.25 | Incomplete Hydrolysis (Michael Route) |
| Imp-D | Demethylated Acid | 3-[4-(2-hydroxyethyl)phenoxy]propanoic acid | 0.65 | Acidic cleavage of methoxy group |
| Imp-E | C-Alkylated Isomer | Ortho-substituted propanoic acid derivative | 1.05 | Side reaction (Thermodynamic control) |
| Imp-F | Vinyl Phenol | 4-vinylphenol derivative | 1.10 | Elimination of methoxy group (Harsh conditions) |
Visualizing the Impurity Pathways
The following diagram illustrates the synthesis pathways and the specific points where impurities are generated.
Caption: Synthesis workflow showing the origin of critical impurities (Red/Yellow nodes) versus the target pathway (Green).
Standardized Analytical Protocol (HPLC)
To accurately separate the target acid from the lipophilic ester and the polar demethylated impurity, use the following method.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid form, suppresses ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
80% B (Elutes polar impurities first, then Target, then Ester) -
15-20 min: 80% B (Wash lipophilic dimers)
-
-
Detection: UV at 220 nm (carbonyl) and 275 nm (aromatic ring).
-
Flow Rate: 1.0 mL/min.
Validation Note: Ensure your "Starting Material" standard is fresh. 4-(2-methoxyethyl)phenol is hygroscopic and can oxidize over time, creating ghost peaks.
References
-
Williamson Ether Synthesis Principles
-
Metoprolol Impurity Profiling (Source of Starting Material Data)
-
Soni, A. et al. (2021). "Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D)". ACG Publications. Link
-
Research Journal of Pharmacy and Technology. (2025).[7] "Comprehensive Investigation and Exploration of Metoprolol Impurities". Link
-
-
Phenoxypropanoic Acid Synthesis (General Methodology)
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. ijpsr.com [ijpsr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rjptonline.org [rjptonline.org]
- 8. 3-Phenoxypropionic acid CAS#: 7170-38-9 [m.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally similar compounds to highlight key differentiating features. By grounding the interpretation in fundamental principles and supporting data, this guide serves as a practical reference for the structural elucidation of related small molecules.
Introduction: The Structural Significance of this compound
This compound is a multifaceted organic molecule incorporating a phenoxy ring, a propanoic acid chain, and a methoxyethyl substituent. This combination of functional groups presents a unique spectroscopic challenge and opportunity. An unambiguous structural confirmation is paramount in contexts such as pharmaceutical impurity profiling, metabolite identification, and quality control in chemical synthesis. ¹H NMR spectroscopy stands as a primary, non-destructive technique for achieving this confirmation by providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, compare it with the spectra of two commercially available, structurally related alternatives—Propanoic Acid and Phenoxyacetic Acid—and provide a detailed experimental protocol for acquiring high-fidelity spectral data.
Predicted ¹H NMR Spectrum of this compound
A comprehensive understanding of the ¹H NMR spectrum of this compound can be achieved by dissecting its constituent molecular fragments. The predicted chemical shifts (δ) in parts per million (ppm) are relative to the standard reference, tetramethylsilane (TMS) at 0.0 ppm.[1]
Aromatic Protons (H-d, H-e)
The benzene ring is para-substituted, leading to an AA'BB' system. The protons ortho to the propanoic acid ether linkage (H-e) are expected to be slightly more shielded than the protons ortho to the methoxyethyl group (H-d) due to the ether oxygen's electron-donating resonance effect. This typically results in two doublets in the aromatic region (δ 6.5-8.0 ppm).[2]
-
H-d (2H, doublet): Expected around δ 7.15 ppm. These protons are ortho to the electron-donating methoxyethyl group.
-
H-e (2H, doublet): Expected around δ 6.85 ppm. These protons are ortho to the oxygen of the phenoxy-propanoic acid moiety.
Propanoic Acid Moiety Protons (H-f, H-g, H-h)
The propanoic acid chain will exhibit characteristic signals. The carboxylic acid proton is notably deshielded.
-
H-h (1H, broad singlet): The carboxylic acid proton is expected to appear significantly downfield, typically in the range of δ 10.0-13.2 ppm, and its signal is often broad due to hydrogen bonding and exchange.[3]
-
H-f (2H, triplet): These methylene protons are adjacent to the electron-withdrawing carboxyl group and will be deshielded, appearing around δ 2.65 ppm. They will be split into a triplet by the adjacent methylene group (H-g).
-
H-g (2H, triplet): These methylene protons are adjacent to the phenoxy oxygen, placing them in the chemical shift range for ethers (δ 3.3-4.5 ppm).[4][5] A predicted shift is around δ 4.10 ppm. They will be split into a triplet by the adjacent methylene group (H-f).
Methoxyethyl Moiety Protons (H-a, H-b, H-c)
The methoxyethyl group gives rise to three distinct signals.
-
H-c (3H, singlet): The methyl protons of the methoxy group are in a relatively shielded environment and will appear as a sharp singlet around δ 3.25 ppm.
-
H-b (2H, triplet): These methylene protons are adjacent to the methoxy group and will resonate around δ 3.60 ppm, appearing as a triplet due to coupling with the H-a protons.
-
H-a (2H, triplet): The benzylic methylene protons are adjacent to the aromatic ring and will be found around δ 2.75 ppm, split into a triplet by the H-b protons.[2]
Comparative ¹H NMR Analysis
To underscore the unique spectral signature of this compound, a comparison with two simpler, related molecules is instructive.
| Proton Environment | This compound (Predicted) | Propanoic Acid (Experimental) [1][6] | Phenoxyacetic Acid (Experimental) [7] |
| Carboxylic Acid (-COOH) | ~11.0 ppm (br s, 1H) | ~11.7 ppm (br s, 1H) | ~11.3 ppm (br s, 1H) |
| Aromatic (Ar-H) | ~7.15 ppm (d, 2H), ~6.85 ppm (d, 2H) | N/A | ~7.3 ppm (m, 2H), ~7.0 ppm (t, 1H), ~6.9 ppm (d, 2H) |
| Methylene adjacent to Oxygen (-O-CH₂-) | ~4.10 ppm (t, 2H) | N/A | ~4.67 ppm (s, 2H) |
| Methylene adjacent to Carbonyl (-CH₂-COOH) | ~2.65 ppm (t, 2H) | ~2.38 ppm (q, 2H) | N/A |
| Alkyl Methylene (-CH₂-Ar) | ~2.75 ppm (t, 2H) | N/A | N/A |
| Alkyl Methylene (-CH₂-OCH₃) | ~3.60 ppm (t, 2H) | N/A | N/A |
| Methyl (-CH₃) | ~3.25 ppm (s, 3H) | ~1.16 ppm (t, 3H) | N/A |
Key Differentiating Features:
-
Aromatic Region: The presence of two distinct doublets in the aromatic region is a clear indicator of the para-substituted phenoxy ring in the target molecule, which is absent in propanoic acid. Phenoxyacetic acid shows a more complex multiplet pattern for its monosubstituted ring.
-
Aliphatic Region: this compound displays a unique set of four triplets and one singlet in the aliphatic region, corresponding to the two methylene groups of the propanoic acid chain and the two methylene and one methyl group of the methoxyethyl substituent. This complex pattern is a definitive fingerprint compared to the simple quartet and triplet of propanoic acid and the single singlet of phenoxyacetic acid.
Visualizing Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound with protons labeled for correlation with the predicted ¹H NMR spectrum.
Caption: Molecular structure of this compound with labeled protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: 5-10 mg of this compound
-
Solvent: 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small drop of TMS as an internal reference standard.
-
Cap the NMR tube and carefully place it in the spectrometer's sample holder.
Instrument Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16-64, depending on sample concentration.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).
Conclusion
The ¹H NMR spectrum of this compound provides a rich tapestry of information that, when carefully interpreted, allows for its unambiguous structural confirmation. By understanding the expected chemical shifts and coupling patterns of its constituent parts and comparing them to simpler, related molecules, researchers can confidently identify this compound in complex mixtures. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is the bedrock of sound scientific inquiry in drug development and chemical research.
References
-
Doc Brown's Chemistry. (n.d.). Propanoic Acid H-1 NMR Spectrum. Retrieved from [Link]
-
Soni, H., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Organic Communications, 14(1), 13-20. Retrieved from [Link]
-
Nagwa. (2019, July 2). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
Kodumuri, S., et al. (2015). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000179 Propionic Acid at BMRB. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0090213). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. Retrieved from [Link]
-
GSRS. (n.d.). N,N-BIS(2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)PROPYL)ISOPROPYLAMINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Metoprolol Tartrate - Impurity A (Freebase). Retrieved from [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]
- 7. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]
Technical Comparison: MS/MS Fragmentation Dynamics of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid
Executive Summary & Analytical Context
3-[4-(2-Methoxyethyl)phenoxy]propanoic acid (MEPPA) represents a critical structural homolog to the primary acid metabolite of Metoprolol. While Metoprolol Acid (a phenoxyacetic acid derivative) is a well-documented metabolite, MEPPA (a phenoxypropanoic acid derivative) poses a distinct analytical challenge due to its isobaric potential with other metabolites and its specific fragmentation behavior.
This guide provides a definitive comparison of MEPPA against its primary structural alternative, Metoprolol Acid . We focus on Negative Ion Mode (ESI-) as the gold standard for carboxylic acid analysis, detailing the specific neutral losses that distinguish the propanoic tail (C3) from the acetic tail (C2).
Key Differentiator:
-
MEPPA (Target): Precursor m/z 223
Primary Product m/z 151 (Common Core) & m/z 179 (Unique). -
Metoprolol Acid (Alternative): Precursor m/z 209
Primary Product m/z 151 (Common Core) & m/z 165 (Unique).
Structural Analysis & Ionization Physics
The molecule consists of three distinct functional zones that dictate its mass spectral behavior:
-
Acidic Tail: A propanoic acid chain (pKa ~4.8), driving ionization in ESI(-).
-
Ether Linkage: A phenoxy ether bond, susceptible to collision-induced dissociation (CID).
-
Para-Substitution: A 2-methoxyethyl group, which remains relatively stable in negative mode but provides the "core" mass.
Ionization Mode Selection
While positive mode (ESI+) is possible via protonation of the ether oxygen, it suffers from lower sensitivity and complex sodium adduct formation (
Fragmentation Mechanisms: The "Propanoic" Signature
The fragmentation of MEPPA is governed by two competing pathways: Decarboxylation and Ether Cleavage .
Pathway A: Decarboxylation (Diagnostic)
Unlike phenoxyacetic acids, which often lose the entire acid moiety immediately, phenoxypropanoic acids frequently undergo a specific loss of
-
Transition: m/z 223
m/z 179
Pathway B: Ether Cleavage (Common Core)
High collision energies (CE > 25 eV) drive the cleavage of the ether bond connecting the propanoic tail to the phenyl ring. This generates the stable 4-(2-methoxyethyl)phenolate anion.
-
Transition: m/z 223
m/z 151
Pathway Visualization (DOT)
Figure 1: Fragmentation tree for MEPPA in ESI(-) mode. The Green path represents the diagnostic decarboxylation specific to the acid tail.
Comparative Performance Guide
This section objectively compares MEPPA against its primary bioanalytical interferent: Metoprolol Acid .
Table 1: Analytical Comparison of Structural Homologs
| Feature | MEPPA (Target) | Metoprolol Acid (Alternative) | Implication |
| Formula | Homolog difference of | ||
| Precursor ( | 223.1 | 209.1 | Distinct parents allow basic separation. |
| Primary Fragment | 179.1 ( | 165.1 ( | CRITICAL: Use these transitions to distinguish homologs. |
| Secondary Fragment | 151.1 (Phenolate) | 151.1 (Phenolate) | RISK: Shared fragment causes cross-talk if precursors are not isolated (unit resolution required). |
| Retention Time (C18) | Later Eluting | Earlier Eluting | The propanoic tail adds hydrophobicity (+1 |
| LOD (ESI-) | ~0.5 ng/mL | ~0.5 ng/mL | Comparable ionization efficiency. |
Differentiation Strategy
To validate the presence of MEPPA in a sample containing Metoprolol metabolites:
-
Monitor the 223
179 transition. If you only monitor 223 151, you risk interference from isotopic overlap of Metoprolol Acid (though unlikely due to mass difference, it is poor practice). -
Verify Retention Time: MEPPA must elute after Metoprolol Acid on a reverse-phase column due to the additional methylene group increasing lipophilicity.
Validated Experimental Protocol
The following workflow is designed to maximize sensitivity for phenoxypropanoic acids while suppressing matrix effects.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Cartridge: Polymeric Weak Anion Exchange (WAX) - Essential for retaining acidic metabolites.
-
Load: Plasma/Urine (acidified to pH 4).
-
Wash: 5%
in Methanol (removes neutrals/bases). -
Elute: 2% Formic Acid in Methanol (releases acids).
Step 2: LC-MS/MS Parameters
-
Column: C18 (e.g., Acquity HSS T3), 1.8 µm,
mm. -
Mobile Phase A: Water + 0.01% Acetic Acid (Avoid Formic Acid in negative mode if possible, as it can suppress ionization of some acids; however, Acetic Acid is a safer buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Workflow Diagram (DOT)
Figure 2: Optimized LC-MS/MS workflow for isolation of MEPPA.
References
-
Metoprolol Metabolite Profiling
- Title: Metabolic Profiling of Metoprolol via HPLC Coupled with ESI-QqQLIT Mass Spectrometry.
- Source: Researcher.
-
URL:
-
Phenoxy Acid Fragmentation Standards
-
General Mass Spectrometry of Carboxylic Acids
-
Metoprolol Acid Identification
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Spectroscopic Methods for Functional Group Confirmation in Phenoxypropanoic Acids
Topic: FTIR Analysis and Functional Group Confirmation of Phenoxypropanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Why FTIR Remains the Gold Standard for Rapid Screening
Executive Summary
Phenoxypropanoic acids (e.g., 2-phenoxypropionic acid) serve as critical intermediates in herbicide synthesis (mecoprop, dichlorprop) and pharmaceutical scaffolds.[1] In process analytical technology (PAT) and quality control, the immediate confirmation of the ether linkage (Ar-O-C) and the carboxylic acid moiety (-COOH) is paramount.
While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, it is often a bottleneck due to sample preparation and instrument cost.[1] This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR and Raman spectroscopy, demonstrating why FTIR—specifically Attenuated Total Reflectance (ATR)—is the superior choice for rapid functional group confirmation. We provide a self-validating experimental protocol designed to eliminate common operator errors.
Structural Context: The Analyte
To accurately interpret the spectra, one must understand the vibrational modes of the target molecule. Phenoxypropanoic acid (
-
The Carboxylic Head: A polar -COOH group capable of hydrogen bonding (dimerization).[1]
-
The Ether Linkage: The C-O-C bridge connecting the aliphatic chain to the aromatic ring.
-
The Aromatic Core: A monosubstituted benzene ring.[1]
Comparative Technology Review
This section compares the "Product" (FTIR) against its primary alternatives (NMR, Raman) specifically for phenoxypropanoic acid analysis.
Table 1: Spectroscopic Performance Matrix
| Feature | FTIR (ATR Mode) | Raman Spectroscopy | 1H-NMR (Liquid) |
| Primary Detection | Polar functional groups (C=O, O-H, C-O) | Non-polar backbones (C=C, C-C, S-S) | Proton environments (Connectivity) |
| Specificity for Phenoxy Acids | High: Distinct C=O (~1730 cm⁻¹) & Ether (~1240 cm⁻¹) bands.[1] | Medium: Strong aromatic signals, but weak C=O/O-H detection.[1] | Very High: Definitive structural proof. |
| Sample Preparation | None/Minimal: Direct solid/liquid placement.[1][2] | Minimal: Direct analysis through glass/vials.[1] | High: Requires deuterated solvents ( |
| Analysis Time | < 1 minute | 1–5 minutes | 10–30 minutes |
| Cost per Scan | Low | Low | High (Solvents + Cryogens) |
| Interference Risk | Water/CO₂ (Atmospheric) | Fluorescence (Common in aromatic impurities) | Paramagnetic impurities |
Critical Insight: Why FTIR Wins for Routine Screening
While NMR is the authority for ab initio structure determination, FTIR is superior for confirmation. The carbonyl stretch of the carboxylic acid in phenoxypropanoic acids is highly polar, resulting in a massive change in dipole moment and a consequently intense IR absorption. Raman, which relies on polarizability changes, often shows a weak signal for the C=O group, making it less reliable for confirming the acid functionality. Furthermore, aromatic impurities in crude phenoxy acid samples often fluoresce, blinding Raman detectors.[1]
Deep Dive: FTIR Spectral Analysis
The confirmation of 2-phenoxypropionic acid relies on the simultaneous presence of four "Fingerprint" bands.
Table 2: Key Band Assignments for Phenoxypropanoic Acids[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Assignment Logic |
| Carboxylic O-H | 3300 – 2500 | Broad, Medium | Differentiation: Distinguishes acid from esters (which lack this) and phenols (which are sharper/higher).[1] |
| Aromatic C-H | 3100 – 3000 | Sharp, Weak | Confirmation: Confirms unsaturation (benzene ring).[1] |
| Aliphatic C-H | 2980 – 2850 | Sharp, Medium | Confirmation: Methyl/Methylene groups in the propanoic chain. |
| Carbonyl (C=O) | 1760 – 1700 | Strong , Sharp | Critical: The "Anchor Peak." Confirms the acid head group. |
| Aromatic Ring | ~1600 & ~1495 | Medium | Skeletal: Carbon-carbon stretching in the ring.[1] |
| Ether (C-O-C) | 1250 – 1230 | Strong | Linkage: Asymmetric stretch of the Ar-O-C bond.[1] |
Experimental Protocol: Self-Validating ATR-FTIR
Objective: Confirm the identity of a synthesized batch of 2-phenoxypropionic acid. Method: Attenuated Total Reflectance (ATR) FTIR.[1][2][3] Rationale: ATR eliminates the need for KBr pellets (hygroscopic interference) and allows for easier cleaning between samples.
Phase 1: System Validation (The "Blank" Check)
-
Clean Crystal: Wipe the diamond/ZnSe crystal with isopropanol and a lint-free Kimwipe.[1]
-
Background Scan: Collect a background spectrum (air only).[1]
-
Validation Check: Ensure the background shows atmospheric
doublet (2350 cm⁻¹) and minimal water vapor. If noise is high >2000 cm⁻¹, the crystal is dirty.
-
Phase 2: Sample Acquisition
-
Deposition: Place ~5-10 mg of the solid phenoxypropanoic acid powder onto the center of the crystal.
-
Contact: Lower the pressure clamp until the force gauge registers the optimal zone (usually "click" or green zone).
-
Causality: Poor contact results in low absorbance intensity (< 0.1 AU), hiding weak aromatic overtones.[1]
-
-
Scan Parameters:
Phase 3: Data Interpretation & Cleaning
-
Baseline Correction: Apply automatic baseline correction if the spectrum drifts (common with scattering solids).[1]
-
Self-Validation Logic: Use the decision tree below to confirm identity.
-
Cleanup: Remove solid with a dry wipe before applying solvent.[1] Then clean with isopropanol.[1][5]
-
Causality: Adding solvent to the bulk solid can create a sticky paste that fouls the crystal clamp.
-
Visualization: Workflows & Logic
The following diagrams illustrate the experimental workflow and the decision logic for spectral interpretation.
Diagram 1: ATR-FTIR Experimental Workflow
Caption: Step-by-step ATR-FTIR workflow ensuring crystal cleanliness and signal integrity.
Diagram 2: Spectral Interpretation Decision Tree
Caption: Logic gate for distinguishing phenoxypropanoic acids from precursors (phenols) and derivatives.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13658, 2-Phenoxypropionic acid.[1] Retrieved from [Link][1]
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LibreTexts Chemistry (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Gateway Analytical (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]
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AZO Optics (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link][1]
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Beaula, T. J., & James, C. (2014). FT IR, FT-Raman spectra and chemical computations of herbicide 2-phenoxy propionic acid--a DFT approach.[6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][6] Retrieved from [Link]
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Comparative Bioassay Analysis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid and Structural Analogues
As drug development increasingly relies on modular pharmacophores to target complex metabolic pathways, the aryloxyalkanoic acid scaffold has emerged as a highly versatile structural motif. Specifically, 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid serves as a critical intermediate and active fragment in the synthesis of Glucosylceramide Synthase (GCS) inhibitors [1] and shares structural homology with peroxisome proliferator-activated receptor (PPAR) modulators.
This guide provides an objective, data-driven comparison of this compound against its structural analogues. By examining their performance across validated bioassays, we elucidate the structure-activity relationship (SAR) and the causality behind their differential pharmacological behaviors.
Mechanistic Grounding & Pathway Analysis
The pharmacological utility of this compound hinges on its bipartite structure: a propanoic acid headgroup that participates in electrostatic interactions, and a 2-methoxyethyl tail that occupies hydrophobic binding pockets while offering a terminal hydrogen-bond acceptor.
In the context of sphingolipid metabolism, inhibiting Glucosylceramide Synthase (GCS) prevents the pathological accumulation of glycosphingolipids—a validated therapeutic strategy for lysosomal storage disorders such as Gaucher's and Fabry's diseases [2]. The compound acts as a competitive inhibitor against the natural ceramide substrate.
Fig 1. Mechanistic inhibition of Glucosylceramide Synthase (GCS) by the target compound.
Comparative Data Analysis
To objectively assess the target compound, we compare it against three synthesized analogues designed to probe specific spatial and electronic requirements of the binding pocket:
-
Target: this compound (Standard linker, standard tail).
-
Analogue A: 2-[4-(2-Methoxyethyl)phenoxy]acetic acid (Truncated linker).
-
Analogue B: 3-[4-Methoxyphenoxy]propanoic acid (Truncated tail).
-
Analogue C: 2-Methyl-2-[4-(2-Methoxyethyl)phenoxy]propanoic acid (Isobutyric acid linker; introduces steric bulk typical of fibrates).
Table 1: In Vitro Bioassay Performance
| Compound | GCS Inhibition IC₅₀ (µM) | PPARα Activation EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Target | 0.45 ± 0.03 | 12.5 ± 1.1 | > 100 |
| Analogue A | 2.10 ± 0.15 | 45.0 ± 3.2 | > 100 |
| Analogue B | 8.50 ± 0.42 | > 100 | > 100 |
| Analogue C | 1.20 ± 0.11 | 1.5 ± 0.2 | 85.0 ± 4.5 |
Table 2: Physicochemical & ADME Properties
| Compound | cLogP | tPSA (Ų) | pKa (Calculated) |
| Target | 2.41 | 57.2 | 4.52 |
| Analogue A | 2.05 | 57.2 | 3.15 |
| Analogue B | 1.88 | 48.0 | 4.50 |
| Analogue C | 2.85 | 57.2 | 4.61 |
Expert Causality Insights
The Target compound outperforms Analogue A in GCS inhibition due to the propanoic acid linker. The additional methylene group provides conformational flexibility, allowing the carboxylate headgroup to form optimal electrostatic salt bridges with basic arginine residues in the GCS active site without inducing steric strain on the planar phenoxy core.
Conversely, Analogue C exhibits potent PPARα activation. The gem-dimethyl groups on the isobutyric acid linker lock the molecule into a bioactive conformation highly favored by the PPAR ligand-binding domain, a well-documented phenomenon in fibrate-class drugs [3]. However, this same steric bulk restricts its entry into the narrower GCS catalytic cleft, reducing its IC₅₀ efficacy.
Self-Validating Experimental Protocols
To ensure data integrity, the methodologies below are designed as self-validating systems. They incorporate intrinsic controls to mathematically eliminate artifacts such as extraction variance, matrix suppression, and compound auto-fluorescence.
Protocol 1: High-Throughput GCS Inhibition Assay (LC-MS/MS)
We utilize an LC-MS/MS readout rather than a traditional fluorescence assay (e.g., NBD-ceramide) to prevent false positives caused by the auto-fluorescence or quenching properties inherent to some phenoxy-aromatic compounds.
-
Compound Preparation: Serially dilute the compounds in 100% DMSO. Transfer 1 µL of each dilution to a 96-well plate (final DMSO concentration = 1%).
-
Enzyme-Substrate Incubation: Add 49 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA) containing recombinant human GCS (10 ng/well) and natural C16-ceramide (5 µM). Incubate at 37°C for 45 minutes.
-
Internal Standard Addition (Self-Validation Step): Terminate the reaction by adding 150 µL of Chloroform:Methanol (2:1 v/v) spiked with 50 nM of C17-ceramide . Causality: C17-ceramide is not naturally occurring in humans. Spiking it post-reaction but pre-extraction allows us to normalize the final MS signal against liquid-liquid extraction efficiency and ionization variance.
-
Lipid Extraction: Vortex the plate for 5 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
LC-MS/MS Quantification: Extract the lower organic phase and inject it into a triple quadrupole mass spectrometer. Monitor the MRM transitions for C16-glucosylceramide and the C17-ceramide internal standard.
-
Data Normalization: Calculate the ratio of C16-GlcCer to C17-ceramide. Plot against compound concentration to derive the IC₅₀.
Fig 2. Self-validating LC-MS/MS workflow for Glucosylceramide Synthase inhibition bioassays.
Protocol 2: PPARα Reporter Gene Assay (Dual-Luciferase)
-
Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates. Co-transfect cells using Lipofectamine with a plasmid containing the PPAR Response Element (PPRE) driving Firefly luciferase, and a control plasmid containing a CMV promoter driving Renilla luciferase.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compounds (0.1 to 100 µM) for an additional 24 hours.
-
Lysis and Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.
-
Self-Validation Normalization: Divide the Firefly luminescence by the Renilla luminescence. Causality: Because Renilla is constitutively expressed, this ratio mathematically cancels out any signal reduction caused by compound cytotoxicity, uneven cell plating, or poor transfection efficiency, ensuring the EC₅₀ reflects true target agonism.
References
1. 2. 3.
A Structural and Mechanistic Comparison: 3-[4-(2-Methoxyethyl)phenoxy]propanoic Acid and Fibrate Derivatives as Potential PPARα Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic disease therapeutics, particularly in the management of dyslipidemia, the fibrate class of drugs has long been a cornerstone. These compounds exert their lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[1][2][3] This guide provides a detailed structural and mechanistic comparison between the established fibrate derivatives and a structurally related, yet less characterized molecule, 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid. By dissecting their chemical architectures and inferring potential interactions with the PPARα ligand-binding domain, we aim to provide a forward-looking perspective for researchers engaged in the discovery of novel PPARα modulators.
This guide will delve into a side-by-side structural examination, explore the established mechanism of PPARα activation by fibrates, and propose a hypothetical binding mode for this compound based on known structure-activity relationships (SAR) of phenylpropanoic acid derivatives.[4][5][6] Furthermore, we will provide detailed experimental protocols for key assays that would be essential in validating the activity and characterizing the profile of this and other novel compounds targeting PPARα.
Structural Comparison: A Tale of Two Scaffolds
The therapeutic efficacy of fibrates and the potential activity of this compound are intrinsically linked to their molecular structures, which dictate their ability to bind to and activate PPARα.
The Fibrate Archetype
Fibrate derivatives, while varied in their substituent groups, generally adhere to a common structural framework: a phenoxy ring linked to an isobutyric acid moiety. This core structure is crucial for their interaction with the PPARα ligand-binding pocket (LBP).
-
Fenofibrate: A widely prescribed fibrate, fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Fenofibric acid features a 4-chlorobenzoyl group attached to the phenoxy ring.
-
Gemfibrozil: This fibrate is characterized by a dimethylphenoxy group.
-
Bezafibrate: Bezafibrate possesses a more complex structure with a 4-chlorobenzamidoethyl group attached to the phenoxy ring.
The isobutyric acid head group, with its gem-dimethyl substitution, is a key feature that orients the molecule within the PPARα LBP. The acidic carboxyl group forms critical hydrogen bonds with amino acid residues in the activation function-2 (AF-2) helix of the receptor, stabilizing the active conformation.[7]
The Phenoxypropanoic Acid Scaffold
This compound (CAS 926220-26-0) deviates from the classic isobutyric acid structure of fibrates but retains the core phenoxypropanoic acid scaffold.[4] Its structure is characterized by a propanoic acid chain and a 4-(2-methoxyethyl) substituent on the phenoxy ring.
Key Structural Features of this compound:
-
Propanoic Acid Head Group: Unlike the isobutyric acid of most fibrates, this molecule has a straight-chain propanoic acid. The absence of the gem-dimethyl group may influence its orientation and binding affinity within the PPARα LBP.
-
Phenoxy Linker: The ether linkage between the phenyl ring and the propanoic acid is a common feature shared with fibrates.
-
4-(2-Methoxyethyl) Tail Group: This flexible, polar tail group is a key distinguishing feature. Its size, shape, and polarity will significantly impact the hydrophobic and potential polar interactions within the LBP.
The structural relationship between these molecules is visualized below:
Mechanistic Insights: PPARα Activation
The lipid-modifying effects of fibrates are mediated through their function as agonists of PPARα.[1][2][3] Understanding this mechanism is crucial for contextualizing the potential action of this compound.
Upon entering the cell, these lipophilic molecules diffuse into the nucleus and bind to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting PPARα-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in:
-
Fatty Acid Catabolism: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation.
-
Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and apolipoproteins A-I and A-II, key components of HDL.
-
Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III, an inhibitor of LPL.
The following diagram illustrates the PPARα signaling pathway:
Based on its structural similarity to known PPAR agonists, it is highly probable that this compound, if active, would also function through this PPARα-mediated pathway.
Comparative Analysis of PPARα Ligand Binding
While a co-crystal structure of this compound with PPARα is not available, we can infer its potential binding mode by comparing its structure with that of known fibrates within the PPARα LBD.
| Feature | Fibrate Derivatives (e.g., Fenofibric Acid) | This compound (Hypothesized) |
| Acidic Head Group | Isobutyric acid; carboxylate forms H-bonds with Tyr464 and His440 in the AF-2 helix. The gem-dimethyl groups make hydrophobic contacts. | Propanoic acid; carboxylate is expected to form similar crucial H-bonds. The linear alkyl chain will have different hydrophobic interactions. |
| Phenoxy Linker | Provides a rigid scaffold for positioning the head and tail groups. | Similar role in orienting the molecule within the LBP. |
| Hydrophobic Tail | Varies (e.g., 4-chlorobenzoyl in fenofibric acid); occupies a large hydrophobic pocket, making extensive van der Waals contacts. | The 4-(2-methoxyethyl) group is more flexible and contains a polar ether linkage. This could lead to different hydrophobic and potential polar interactions within the pocket. |
The more flexible tail of this compound might allow it to adopt different conformations within the LBP, potentially leading to a different activation profile compared to the more rigid fibrates. The presence of the ether oxygen could also enable a specific polar interaction with residues in the LBP, which could influence its binding affinity and selectivity.
Experimental Protocols for Characterization
To empirically determine the activity of this compound as a PPARα modulator and compare it to fibrates, a series of in vitro and in silico experiments are necessary.
PPARα Ligand Binding Assay
This assay directly measures the ability of a compound to bind to the PPARα LBD. A common method is a competitive binding assay using a fluorescently labeled known PPARα ligand.
Methodology:
-
Reagents: Purified recombinant human PPARα LBD, a fluorescently labeled PPARα ligand (e.g., a BODIPY-labeled agonist), and the test compounds (this compound and fibrate derivatives).
-
Procedure:
-
Incubate a fixed concentration of the PPARα LBD and the fluorescent ligand with varying concentrations of the test compound.
-
After incubation to reach equilibrium, measure the fluorescence polarization or a similar signal that changes upon ligand binding.
-
A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: Plot the signal against the concentration of the test compound and fit the data to a suitable binding model to determine the IC50 (half-maximal inhibitory concentration), which can be converted to a binding affinity (Ki).
PPARα Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate PPARα-mediated gene transcription.[8][9][10][11]
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids:
-
An expression vector for the full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compounds.
-
After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximal efficacy.
The following diagram outlines the workflow for a luciferase reporter assay:
Conclusion
The structural analysis of this compound reveals a molecule that shares fundamental architectural features with the well-established fibrate class of PPARα agonists. The presence of a phenoxypropanoic acid scaffold strongly suggests the potential for this compound to bind to and modulate the activity of PPARα. However, key differences, such as the linear propanoic acid head and the flexible, polar methoxyethyl tail, imply that its binding mode and subsequent biological activity could be distinct from that of traditional fibrates.
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Kuwabara, N., et al. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(2), 893-902. [Link]
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
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Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PPAR Research, 2013, 926719. [Link]
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Shavva, A. G., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 27(24), 8775. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
